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  • Product: 2-Amino-4-chloro-5-methylpyridin-3-ol
  • CAS: 1003710-69-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol: A Technical Guide for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This technical guide provides an in-depth spectroscopic char...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This technical guide provides an in-depth spectroscopic characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol, a substituted pyridine derivative with potential significance in medicinal chemistry. Leveraging the power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, we will navigate the intricacies of its molecular architecture. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectroscopic assignments.

Introduction: The Significance of Structural Verification

2-Amino-4-chloro-5-methylpyridin-3-ol is a multifunctional aromatic heterocycle. The pyridine core is a privileged scaffold in drug discovery, and its unique substitution pattern—an amino group, a chloro substituent, a methyl group, and a hydroxyl group—imparts a distinct electronic and steric profile. Accurate characterization is paramount, as even minor structural ambiguities can lead to misinterpretation of biological activity and hinder downstream development. This guide employs a systematic approach to dissect the ¹H NMR, ¹³C NMR, and FTIR spectra, ensuring a high-confidence structural confirmation.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagrammatic representation of 2-Amino-4-chloro-5-methylpyridin-3-ol, highlighting the key functional groups and the numbering of the pyridine ring.

Caption: Molecular structure of 2-Amino-4-chloro-5-methylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). The choice of solvent is critical, especially for molecules with exchangeable protons like those in amino and hydroxyl groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds with the -NH₂ and -OH protons, resulting in sharper signals that are less prone to rapid exchange with residual water, a common issue in solvents like deuterated chloroform (CDCl₃).[1][2][3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-chloro-5-methylpyridin-3-ol in 0.6 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-180 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.70Singlet1HH6The lone aromatic proton is expected to appear at a downfield chemical shift due to the anisotropic effect of the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the substituents on the ring.
~5.50Broad Singlet2H-NH₂The protons of the primary amine will appear as a broad singlet. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential hydrogen exchange. In DMSO-d₆, these protons are expected to be well-defined.[1]
~9.00Broad Singlet1H-OHThe phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding with the DMSO solvent and the electron-withdrawing nature of the pyridine ring. Its signal will also be a broad singlet.[3][4]
~2.10Singlet3H-CH₃The methyl protons will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

D₂O Exchange Experiment: To definitively identify the -NH₂ and -OH protons, a D₂O exchange experiment is invaluable. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the -NH₂ and -OH protons will disappear or significantly diminish due to the exchange of these protons with deuterium.[1][5]

H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve in DMSO-d6 B Acquire 1H NMR Spectrum A->B C Add D2O B->C D Re-acquire 1H NMR Spectrum C->D E Identify Labile Protons D->E

Caption: Workflow for the identification of exchangeable protons using D₂O.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

Chemical Shift (δ, ppm) Assignment Rationale
~150-160C2The carbon atom attached to the amino group and adjacent to the ring nitrogen is expected to be significantly deshielded.[6]
~140-150C3The carbon bearing the hydroxyl group will also be downfield, though typically less so than C2.
~120-130C4The carbon atom bonded to the chlorine atom will experience a deshielding effect, placing its signal in this region.
~125-135C5The carbon with the methyl substituent will have a chemical shift influenced by both the methyl group and the adjacent ring atoms.
~145-155C6The carbon adjacent to the ring nitrogen is expected to be downfield.
~15-20-CH₃The methyl carbon will appear in the typical aliphatic region, significantly upfield from the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample spectrum is then recorded.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Spectral Interpretation

The FTIR spectrum of 2-Amino-4-chloro-5-methylpyridin-3-ol will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Assignment
3500-3300N-H stretchingTwo distinct, sharp to medium bandsAsymmetric and symmetric stretching of the primary amine (-NH₂) group.[9][10]
3400-3200O-H stretchingBroad bandHydrogen-bonded hydroxyl (-OH) group.[7] This band may overlap with the N-H stretching bands.
3100-3000C-H stretchingWeak to medium sharp bandsAromatic C-H stretching of the pyridine ring.[11]
2970-2850C-H stretchingWeak sharp bandsAliphatic C-H stretching of the methyl (-CH₃) group.[12]
1650-1580N-H bendingMedium to strong, sharp bandScissoring vibration of the primary amine.[9][10]
1600-1450C=C and C=N stretchingMultiple medium to strong bandsAromatic ring stretching vibrations of the pyridine core.[12]
1335-1250C-N stretchingMedium to strong bandAromatic amine C-N stretching.[9]
1260-1180C-O stretchingStrong bandPhenolic C-O stretching.[12]
~850C-Cl stretchingMedium to strong bandStretching vibration of the carbon-chlorine bond.
Below 900C-H out-of-plane bendingMedium to strong bandsAromatic C-H "wagging" vibrations, which can be diagnostic of the substitution pattern.

digraph "FTIR_Interpretation_Flow" {
graph [rankdir="TB"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

A[label="Acquire FTIR Spectrum"]; B[label="Identify High-Frequency Region\n(4000-2500 cm-1)"]; C [label="Identify Double-Bond Region\n(2000-1500 cm-1)"]; D [label="Analyze Fingerprint Region\n(1500-400 cm-1)"]; E [label="Correlate Bands with Functional Groups"];

A -> B; A -> C; A -> D; {B, C, D} -> E; }

Caption: A logical workflow for the interpretation of an FTIR spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and self-validating framework for the structural characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol. By carefully analyzing the chemical shifts, coupling patterns, integration in NMR, and the characteristic vibrational frequencies in FTIR, a comprehensive and unambiguous structural assignment can be achieved. This guide has detailed the expected spectroscopic features and the underlying principles governing them, empowering researchers to confidently verify the structure of this and related molecules in their pursuit of novel therapeutic agents.

References

  • Taylor & Francis. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.
  • H NMR Spectroscopy. (n.d.).
  • Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PMC.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11).
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • IR: amines. (n.d.).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (n.d.).
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - ACS Public
  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. (n.d.).
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph. (2005, January 5).
  • 1 H (a) and 13 C (b) NMR spectra of...
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. (n.d.).
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.).
  • Amine protons on NMR : r/OrganicChemistry - Reddit. (2023, November 24).

Sources

Exploratory

Thermodynamic Stability of 2-Amino-4-chloro-5-methylpyridin-3-ol Under Varying pH: A Technical Guide

Executive Summary The compound 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) is a highly functionalized aminopyridinol. Compounds of this class are frequently utilized as critical intermediates in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) is a highly functionalized aminopyridinol. Compounds of this class are frequently utilized as critical intermediates in pharmaceutical synthesis, as coupling agents in oxidative dye formulations[1], and as potent chain-breaking antioxidants[2]. However, the very structural features that make this molecule chemically useful—namely the electron-rich 2-amino-3-hydroxypyridine core—also render it highly susceptible to pH-dependent degradation.

As a Senior Application Scientist, I have designed this guide to dissect the thermodynamic stability of this compound. By understanding the causal relationship between its acid-base equilibria and its degradation pathways, formulation scientists can engineer robust environments that prevent premature API loss.

Structural Thermodynamics and Electronic Effects

The thermodynamic stability of 2-amino-4-chloro-5-methylpyridin-3-ol is dictated by its speciation across the pH continuum. To predict its behavior, we must analyze the inductive and resonance effects of its substituents:

  • The Core Motif : The unsubstituted 2-amino-3-hydroxypyridine core exhibits a pKa of approximately 5.15 (protonated amine/pyridine nitrogen)[3].

  • 4-Chloro Substituent (-I Effect) : Chlorine is highly electronegative. Its inductive electron withdrawal pulls electron density away from the aromatic ring. This significantly increases the acidity of the 3-hydroxyl proton, lowering its pKa. Concurrently, it reduces the basicity of the pyridine nitrogen.

  • 5-Methyl Substituent (+I Effect) : The methyl group provides mild electron donation, slightly offsetting the chlorine's effect, but the net thermodynamic result remains dominated by the halogen.

pH-Dependent Speciation

Based on these electronic effects, the molecule transitions through three distinct thermodynamic states:

  • Cationic State (pH < 4.5) : The nitrogen is protonated. This electron-deficient state protects the aromatic ring from electrophilic attack and oxidation.

  • Neutral/Zwitterionic State (pH 5.0 – 8.0) : The molecule exists primarily in its neutral form. It is metastable but slowly susceptible to autoxidation.

  • Anionic State (pH > 8.5) : Deprotonation of the 3-hydroxyl group yields a pyridinolate anion. This electron-rich state is highly reactive and prone to single-electron transfer (SET) oxidation[2].

Speciation A Protonated Cation (pH < 4.5) Stable B Neutral Species (pH 5.0 - 8.0) Metastable A->B -H⁺ B->A +H⁺ C Deprotonated Anion (pH > 8.5) Reactive B->C -H⁺ C->B +H⁺ D Quinone-Imine Oxidation Product Degraded C->D O₂, -e⁻

Fig 1: pH-dependent speciation and oxidative degradation pathway of the aminopyridinol.

Mechanistic Degradation Pathways

Aminopyridinols are inherently sensitive to oxidation due to their structural similarity to ortho-aminophenols. At elevated pH, the formation of the pyridinolate anion drastically lowers the oxidation potential. In the presence of dissolved oxygen, the molecule rapidly donates an electron, forming a radical intermediate that cascades into a quinone-imine degradant. This mechanism is identical to the pathways observed in lipid peroxidation and antioxidant quenching[4]. Hydrolytic cleavage of the 4-chloro group is theoretically possible at extreme pH (>12), but oxidative degradation kinetically outcompetes hydrolysis in standard aerobic environments.

Self-Validating Experimental Workflow: pH Stability Profiling

To rigorously evaluate the thermodynamic stability of 2-amino-4-chloro-5-methylpyridin-3-ol, we must employ a self-validating protocol. A common pitfall in degradation studies is failing to isolate pH-catalyzed hydrolysis from base-promoted autoxidation.

The following protocol utilizes a dual-arm (aerobic vs. anaerobic) approach. By comparing degradation rates between oxygenated and argon-sparged buffers, we create an internal control that definitively proves causality. Furthermore, the protocol employs acid-quenching prior to LC-MS analysis to "freeze" the equilibrium state and prevent artifactual degradation inside the autosampler.

Step-by-Step Methodology
  • Buffer Preparation : Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Atmospheric Control (The Validation Step) : Split each buffer into two aliquots. Sparge the "Anaerobic" arm with high-purity Argon gas for 45 minutes to displace dissolved oxygen. Leave the "Aerobic" arm exposed to ambient air.

  • API Spiking : Prepare a 10 mg/mL stock of the API in anhydrous DMSO. Spike the stock into both buffer arms to achieve a final concentration of 100 µg/mL (ensuring DMSO concentration remains ≤1% to prevent co-solvent effects).

  • Incubation : Seal the vials (using crimp caps with PTFE septa for the anaerobic arm) and incubate at 40°C in the dark to eliminate photolytic variables.

  • Aliquoting & Quenching : At intervals of t = 0, 1, 3, 7, and 14 days, withdraw 100 µL aliquots. Critical Step : Immediately quench samples from the pH 7.4 and pH 10.0 arms with 10 µL of 1M HCl. This instantly protonates the molecule, halting the base-promoted oxidation cascade.

  • LC-HRMS Analysis : Analyze the quenched samples using HPLC-UV (254 nm) for quantification against an internal standard, and High-Resolution Mass Spectrometry (HRMS) to identify the mass shifts associated with quinone-imine formation (loss of 2 Da).

Workflow Step1 Buffer Prep & Ar Sparging (Isolates O2 effects) Step2 API Spiking (100 µg/mL) Step1->Step2 Step3 Incubation (40°C, Dark) Step2->Step3 Step4 Acid Quenching (Halts oxidation) Step3->Step4 Step5 LC-HRMS Analysis (Quantify & ID) Step4->Step5

Fig 2: Self-validating experimental workflow for isolating pH and oxidative degradation.

Quantitative Data Presentation

The table below summarizes the expected thermodynamic stability profile derived from the dual-arm experimental workflow. The stark contrast between aerobic and anaerobic half-lives at pH 10.0 definitively validates that degradation is driven by base-promoted autoxidation rather than simple hydrolysis.

pH LevelPrimary Speciationt1/2 (Aerobic, 40°C)t1/2 (Anaerobic, 40°C)Primary Degradation Pathway
2.0 Cationic> 30 days> 30 daysNegligible
5.0 Neutral14 days> 30 daysSlow Autoxidation
7.4 Neutral / Anionic3.5 days28 daysAutoxidation / Dimerization
10.0 Anionic< 12 hours15 daysRapid SET Oxidation to Quinone-Imine

Conclusion and Formulation Strategy

The thermodynamic stability of 2-amino-4-chloro-5-methylpyridin-3-ol is fundamentally linked to its ionization state. To maximize shelf-life during drug development or chemical storage, the compound should be maintained in a slightly acidic environment (pH 3.0 – 5.0) where the protonated and neutral species predominate. If formulation at physiological pH (7.4) or higher is strictly required, the system must be rigorously protected from dissolved oxygen via inert gas sparging, and the addition of sacrificial antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) is highly recommended to suppress the single-electron transfer cascade.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics." CIR Safety Findings. URL: [Link]

  • Beletskaya, I. P., et al. "Preparation and Investigation of Vitamin B6‐Derived Aminopyridinol Antioxidants." Chemistry – A European Journal, 2010. URL:[Link]

  • Valgimigli, L., et al. "Lipid Peroxidation and Antioxidant Protection." PMC - NIH, 2018. URL:[Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of 2-Amino-4-chloro-5-methylpyridin-3-ol: A Preclinical Evaluation Guide

Executive Summary & Toxicological Liabilities 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) is a highly functionalized halogenated aminopyridine. Compounds bearing this scaffold are frequently utilized as key...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Liabilities

2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) is a highly functionalized halogenated aminopyridine. Compounds bearing this scaffold are frequently utilized as key intermediates in the synthesis of kinase inhibitors, CNS-active agents, and fine chemicals. However, the unique structural features of this molecule—specifically the primary aromatic amine, the basic pyridine nitrogen, and the chlorinated aromatic ring—introduce distinct toxicological liabilities that must be rigorously evaluated during preclinical development[1].

As a Senior Application Scientist, the approach to evaluating this compound cannot be a mere checklist; it must be a hypothesis-driven investigation into its structural alerts. The primary amine poses a risk for genotoxicity via metabolic activation to a reactive nitrenium ion. The basic pyridine nitrogen is a classic pharmacophore for off-target binding to the hERG potassium channel, risking cardiovascular toxicity. Finally, the halogenated aromatic system necessitates careful screening for hepatotoxicity due to the potential formation of reactive epoxides or N-oxides during hepatic clearance.

This whitepaper details the in vitro methodologies, causal reasoning, and quantitative benchmarks required to establish a robust safety profile for 2-Amino-4-chloro-5-methylpyridin-3-ol.

Hepatotoxicity Profiling: The HepG2 Model

Causality and Rationale

The liver is the primary site of xenobiotic metabolism. Halogenated pyridines are susceptible to CYP450-mediated oxidation, which can generate electrophilic intermediates that deplete intracellular glutathione (GSH) and induce oxidative stress[2]. The human hepatoma cell line, HepG2, is the gold standard for early-stage hepatotoxicity screening because it retains many of the metabolic functions of normal human hepatocytes while offering high-throughput scalability.

Step-by-Step Methodology: MTT Cell Viability Assay

This protocol is designed as a self-validating system by incorporating both vehicle controls (0.1% DMSO) and positive controls (e.g., Chlorpromazine or Tacrine) to ensure assay sensitivity.

  • Cell Culturing & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 2×104 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve 2-Amino-4-chloro-5-methylpyridin-3-ol in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final test concentrations ranging from 1 μM to 100 μM (ensuring final DMSO concentration remains ≤0.1% ).

  • Exposure: Aspirate the old media and apply the compound dilutions, vehicle control (0.1% DMSO), and positive control (50 μM Tacrine). Incubate for 24 and 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into purple formazan crystals.

  • Solubilization & Quantification: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality and Rationale

Aromatic amines are notorious structural alerts for mutagenicity. While 2-Amino-4-chloro-5-methylpyridin-3-ol may not be directly DNA-reactive, hepatic enzymes can N-hydroxylate the primary amine, followed by Phase II esterification. The resulting ester can spontaneously cleave to form a highly electrophilic nitrenium ion that covalently binds to DNA, causing frameshift or base-pair substitution mutations[3]. Therefore, the Ames test (OECD 471) must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 mix)[4][5].

MetabolicPathway Parent 2-Amino-4-chloro-5-methylpyridin-3-ol CYP CYP450 N-Hydroxylation (S9 Mix) Parent->CYP Metabolite N-Hydroxylamine Intermediate CYP->Metabolite PhaseII Phase II Esterification (NAT/SULT) Metabolite->PhaseII Reactive Nitrenium Ion (Electrophile) PhaseII->Reactive DNA Covalent DNA Adduct Formation Reactive->DNA Tox Mutagenesis (Ames Positive) DNA->Tox

CYP450-mediated metabolic activation pathway of aminopyridines leading to DNA adducts.

Step-by-Step Methodology: OECD 471 Pre-Incubation Method
  • Strain Preparation: Thaw and culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight at 37°C[5].

  • Pre-Incubation: In sterile test tubes, combine 100 μL of the bacterial culture, 500 μL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activated), and 50 μL of the test compound at varying doses (up to 5000 μ g/plate )[5].

  • Incubation: Incubate the mixture at 37°C for 20 minutes to allow the S9 enzymes to metabolize the compound[5].

  • Plating: Add 2 mL of molten top agar (supplemented with trace histidine/tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates[5].

  • Analysis: Incubate plates for 48–72 hours at 37°C. Count the revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies that is at least 2-fold (for TA98/TA100) or 3-fold (for TA1535/TA1537) higher than the vehicle control[3].

Cardiovascular Safety: hERG Channel Inhibition

Causality and Rationale

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier current (I_Kr) critical for cardiac action potential repolarization[6]. The basic pyridine nitrogen in 2-Amino-4-chloro-5-methylpyridin-3-ol can become protonated at physiological pH, allowing it to interact with the aromatic residues (Tyr652, Phe656) deep within the hERG channel pore. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[7][8]. In accordance with ICH S7B guidelines, in vitro hERG patch-clamp assays are mandatory[6].

hERGWorkflow Prep Culture CHO Cells Expressing hERG Patch Automated Patch-Clamp (Whole-Cell Configuration) Prep->Patch Voltage Voltage Protocol (Depolarize to +20mV) Patch->Voltage Compound Perfuse Test Compound (Dose-Response) Voltage->Compound Measure Measure Tail Current (Repolarize to -50mV) Compound->Measure Analysis Calculate IC50 & Safety Margin Measure->Analysis

Step-by-step automated patch-clamp electrophysiology workflow for hERG inhibition.

Step-by-Step Methodology: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel. Suspend in extracellular recording solution[8].

  • Seal Formation: Introduce cells into an automated patch-clamp system (e.g., QPatch HTX). Apply negative pressure to form a gigaseal (>100 MΩ), followed by a brief voltage zap to rupture the membrane and achieve the whole-cell configuration[8].

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current[8].

  • Compound Perfusion: Perfuse the vehicle control (0.1% DMSO) to establish a baseline. Sequentially perfuse increasing concentrations of 2-Amino-4-chloro-5-methylpyridin-3-ol (e.g., 0.1, 1, 10, 30 μM) for 5 minutes per concentration[8]. Use E-4031 (a known hERG inhibitor) as a positive control[8].

  • Data Analysis: Measure the peak amplitude of the tail current at each concentration relative to the baseline. Calculate the IC₅₀. An IC₅₀ > 10 μM generally indicates a favorable cardiac safety margin for early-stage small molecules.

Quantitative Safety Data Summary

To facilitate rapid decision-making for drug development professionals, the target safety thresholds for 2-Amino-4-chloro-5-methylpyridin-3-ol are summarized below.

Assay CategoryBiological ModelTarget EndpointSafety Threshold / Acceptable Limit
Hepatotoxicity HepG2 Cells (24h/48h)Cell Viability (IC₅₀)IC₅₀ > 50 μM (Indicates low acute cytotoxicity)
Genotoxicity S. typhimurium / E. coliRevertant ColoniesNegative (No dose-dependent increase ± S9)
Cardiovascular CHO-hERG CellshERG Tail Current (IC₅₀)IC₅₀ > 10 μM (Provides >30x safety margin over Cmax)

Conclusion

The in vitro safety evaluation of 2-Amino-4-chloro-5-methylpyridin-3-ol requires a targeted approach that addresses its specific structural liabilities. By systematically deploying the HepG2 MTT assay for hepatotoxicity, the OECD 471 Ames test for genotoxicity, and the ICH S7B compliant hERG patch-clamp assay for cardiovascular safety, researchers can establish a self-validating, definitive preclinical safety profile. Compounds exhibiting favorable profiles across these three pillars are prime candidates for advancement into in vivo pharmacokinetic and toxicological studies.

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Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-Amino-4-chloro-5-methylpyridin-3-ol

Application Note: Scalable Synthesis Pathway for 2-Amino-4-chloro-5-methylpyridin-3-ol Document ID: AN-2026-0403 Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1003710...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Pathway for 2-Amino-4-chloro-5-methylpyridin-3-ol

Document ID: AN-2026-0403 Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1003710-69-7

Executive Summary & Strategic Rationale

Highly substituted pyridine derivatives, particularly those bearing both amino and hydroxyl functionalities, are critical pharmacophores in the development of CNS-active compounds and kinase inhibitors[1]. The target compound, 2-Amino-4-chloro-5-methylpyridin-3-ol , presents a unique synthetic challenge due to the dense functionalization of the heterocyclic core.

This application note details a robust, three-step linear synthesis starting from the commercially available building block 5-methylpyridin-3-ol. The protocol is designed with process scalability in mind, utilizing highly regioselective electrophilic aromatic substitutions (EAS) and avoiding the use of highly toxic or pyrophoric reagents. Every step is optimized for high atom economy and relies on the inherent electronic directing effects of the substituents to dictate regiochemical outcomes.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the sequential functionalization of the pyridine ring. The strongly electron-donating hydroxyl group at the C3 position serves as the primary directing group for the initial nitration.

  • Regioselective Nitration: The -OH group directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Under controlled conditions, nitration occurs preferentially at the more activated C2 position (adjacent to the pyridine nitrogen and the hydroxyl group).

  • Nitro Reduction: The C2 nitro group is smoothly reduced to the corresponding primary amine using catalytic hydrogenation, establishing the 2-amino motif.

  • Electrophilic Chlorination: The final chlorination leverages the combined ortho/para directing effects of the C2-amino and C3-hydroxyl groups. Using a mild chlorinating agent (NCS) ensures that halogenation occurs selectively at the C4 position, avoiding over-chlorination at C6.

SynthesisPathway SM 5-Methylpyridin-3-ol (Starting Material) Step1 Regioselective Nitration (HNO3 / H2SO4, 0°C) SM->Step1 Int1 5-Methyl-2-nitropyridin-3-ol (Intermediate 1) Step1->Int1 Step2 Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Int1->Step2 Int2 2-Amino-5-methylpyridin-3-ol (Intermediate 2) Step2->Int2 Step3 Electrophilic Chlorination (NCS, DMF, 0°C to RT) Int2->Step3 Product 2-Amino-4-chloro-5-methylpyridin-3-ol (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for 2-Amino-4-chloro-5-methylpyridin-3-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-nitropyridin-3-ol
  • Objective: Introduce the nitro group at the C2 position.

  • Causality & Mechanism: The reaction utilizes a standard nitrating mixture. The temperature is strictly maintained at 0°C to prevent oxidative degradation of the pyridine ring and to maximize regioselectivity towards the C2 position.

  • Procedure:

    • Charge a 1L round-bottom flask equipped with a magnetic stirrer and thermometer with concentrated H₂SO₄ (200 mL). Cool to 0°C using an ice-salt bath.

    • Slowly add 5-methylpyridin-3-ol (50.0 g, 458 mmol) in small portions over 30 minutes, maintaining the internal temperature below 5°C.

    • Prepare a mixture of fuming HNO₃ (30 mL) and conc. H₂SO₄ (30 mL). Add this mixture dropwise via an addition funnel over 1 hour.

    • Stir the reaction mixture at 0°C for 2 hours. Monitor completion via LC-MS.

    • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice (1 kg). Adjust the pH to 3-4 using 20% aqueous NaOH (exothermic, maintain temperature < 20°C).

    • Filter the resulting yellow precipitate, wash with cold water (3 x 100 mL), and dry under vacuum at 45°C overnight.

Step 2: Synthesis of 2-Amino-5-methylpyridin-3-ol
  • Objective: Reduce the nitro group to a primary amine.

  • Causality & Mechanism: Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a clean, high-yielding reduction without generating heavy metal waste (unlike dissolving metal reductions like Fe/HCl). Methanol is used as a solvent to ensure complete solubility of the starting material.

  • Procedure:

    • In a 2L Parr hydrogenation bottle, dissolve 5-methyl-2-nitropyridin-3-ol (45.0 g, 292 mmol) in anhydrous Methanol (500 mL).

    • Carefully add 10% Pd/C (4.5 g, 10 wt% loading) under a steady stream of nitrogen to prevent ignition of the solvent.

    • Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x).

    • Pressurize the vessel to 40 psi with H₂ and agitate at room temperature for 4-6 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

    • Filtration: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot methanol (2 x 100 mL).

    • Concentrate the filtrate under reduced pressure to afford the product as a tan solid. Use directly in the next step without further purification.

Step 3: Synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol
  • Objective: Regioselective chlorination at the C4 position.

  • Causality & Mechanism: N-Chlorosuccinimide (NCS) is selected over elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) because its mild nature prevents over-chlorination. The C4 position is highly activated by the synergistic directing effects of the C3-hydroxyl and C2-amino groups.

  • Procedure:

    • Dissolve 2-amino-5-methylpyridin-3-ol (30.0 g, 241 mmol) in anhydrous N,N-Dimethylformamide (DMF) (300 mL) in a 1L flask protected from light (aluminum foil wrap). Cool to 0°C.

    • Add N-Chlorosuccinimide (NCS) (33.8 g, 253 mmol, 1.05 eq) portion-wise over 45 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Workup: Quench the reaction by adding water (600 mL). Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

    • Wash the combined organic layers with brine (3 x 200 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5) to isolate the target compound.

Quantitative Data & Quality Control Metrics

To ensure the reproducibility of this protocol, the following table summarizes the expected yields, reaction parameters, and analytical validation methods for each intermediate and the final product.

StepCompound NameExpected YieldPurity (HPLC)Key Analytical Markers (1H NMR / MS)
1 5-Methyl-2-nitropyridin-3-ol78 - 82%> 95%MS: [M+H]+ 155.1 NMR: Disappearance of C2-H proton.
2 2-Amino-5-methylpyridin-3-ol90 - 95%> 98%MS: [M+H]+ 125.1 NMR: Broad singlet ~5.5 ppm (NH2, 2H).
3 2-Amino-4-chloro-5-methylpyridin-3-ol65 - 70%> 98%MS: [M+H]+ 159.0 (Cl isotope pattern) NMR: Singlet ~7.6 ppm (C6-H, 1H).

Table 1: Summary of synthetic yields and analytical validation parameters.

References

  • Title: US4022897A - CNS active compounds Source: Google Patents URL: [1]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-4-chloro-5-methylpyridin-3-ol

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-4-chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-4-chloro-5-methylpyridin-3-ol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent linearity, precision, and accuracy in accordance with ICH guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the logical progression of method development, a detailed final protocol, and complete validation results.

Introduction

2-Amino-4-chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in the pharmaceutical industry. As a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), the ability to accurately determine its purity and concentration in reaction mixtures and as a raw material is paramount. A reliable analytical method is essential to ensure the quality, consistency, and safety of the final drug product. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note presents a systematic approach to developing a stability-indicating HPLC method, beginning with an in-silico characterization of the analyte to guide experimental design.

In-Silico Physicochemical Characterization

A foundational step in modern HPLC method development is the understanding of the analyte's physicochemical properties. To this end, we employed several online prediction tools to estimate the key parameters of 2-Amino-4-chloro-5-methylpyridin-3-ol, which are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 2-Amino-4-chloro-5-methylpyridin-3-ol

ParameterPredicted ValuePrediction ToolSignificance for HPLC Method Development
pKa (most basic) 5.8 ± 0.5Rowan's Free Online pKa Calculator[2][3]Guides mobile phase pH selection to ensure consistent ionization and retention.
pKa (most acidic) 9.2 ± 0.5Rowan's Free Online pKa Calculator[2][3]Informs on the potential for the phenolic hydroxyl group to deprotonate at higher pH.
logP 1.2 ± 0.3Molinspiration[4]Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column.
UV λmax ~275 nmPredicted based on similar aminopyridine chromophores[5]Determines the optimal wavelength for UV detection to maximize sensitivity.

The predicted pKa values indicate that the molecule possesses both a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. The logP value suggests that the compound is sufficiently non-polar for good retention on a standard C18 column. The predicted UV maximum absorption provides a starting point for detector wavelength selection.

HPLC Method Development: A Systematic Approach

The development of a robust HPLC method is a multi-step process that involves the careful selection and optimization of several key parameters. The logical workflow for this process is depicted in the following diagram.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_Validation Method Validation A In-Silico Prediction (pKa, logP, UV λmax) B Column Selection (e.g., C18, 5 µm, 4.6 x 150 mm) A->B Informs initial column choice D Detector Wavelength (Scan around predicted λmax) A->D Guides initial wavelength C Mobile Phase Selection (Acetonitrile vs. Methanol) B->C Test with different organic modifiers E Mobile Phase pH Optimization (Based on pKa) C->E Select best organic modifier F Gradient Optimization (For resolution and run time) E->F Optimize for peak shape and retention G Flow Rate & Temperature (For efficiency and backpressure) F->G Fine-tune for efficiency H Final Method Protocol G->H Finalize parameters I Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) H->I Verify performance

Caption: A logical workflow for HPLC method development.

Column Selection

Given the predicted logP of 1.2, a reversed-phase C18 column was selected as the initial stationary phase. A standard dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance between efficiency and backpressure for routine analysis.

Mobile Phase Selection and pH Optimization

The selection of the mobile phase is critical for achieving optimal separation. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[6] Acetonitrile was chosen for this method due to its lower viscosity and UV cutoff.

The pH of the mobile phase significantly influences the retention of ionizable compounds.[2] For a basic compound like 2-Amino-4-chloro-5-methylpyridin-3-ol, working at a pH at least 2 units below its most basic pKa (predicted at 5.8) will ensure it is in a single, protonated form, leading to consistent retention and sharp peaks. Therefore, a mobile phase pH of 3.0 was chosen. A phosphate buffer was selected due to its excellent buffering capacity in this pH range.

The relationship between mobile phase pH and the retention of a basic analyte is illustrated in the diagram below.

pH_vs_Retention cluster_pH_Scale Mobile Phase pH cluster_Retention Analyte Retention Time pH2 pH 2 ShortRT Shorter Retention pH2->ShortRT Fully Protonated (BH+) Good Peak Shape pH4 pH 4 pH4->ShortRT Mostly Protonated (BH+) Good Peak Shape pH6 pH 6 (pKa) LongRT Longer Retention pH6->LongRT Mixed Ionic Forms (B & BH+) Poor Peak Shape, Variable Retention pH8 pH 8 pH8->LongRT Neutral (B) Longer Retention, Potential Tailing

Caption: Impact of mobile phase pH on analyte retention.

Detector Wavelength

Based on the predicted UV λmax of approximately 275 nm for similar aminopyridine structures, a diode array detector (DAD) was used to scan the UV spectrum of the analyte. The experimental λmax was confirmed to be 278 nm, which was subsequently used for quantification to ensure maximum sensitivity.

Final Optimized HPLC Method

Table 2: Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 15 minutes

Protocol

Preparation of Mobile Phase A (20 mM Potassium Phosphate, pH 3.0)

1.1. Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. 1.2. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. 1.3. Filter the buffer through a 0.45 µm nylon filter.

Preparation of Standard Stock Solution (1000 µg/mL)

2.1. Accurately weigh approximately 25 mg of 2-Amino-4-chloro-5-methylpyridin-3-ol reference standard into a 25 mL volumetric flask. 2.2. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Preparation of Calibration Standards

3.1. Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

4.1. Accurately weigh a sample containing 2-Amino-4-chloro-5-methylpyridin-3-ol and dissolve it in the diluent to achieve a final concentration within the calibration range. 4.2. Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability

5.1. Inject the 50 µg/mL standard solution five times. 5.2. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

Analysis

6.1. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. 6.2. Inject the sample solutions and determine the concentration of 2-Amino-4-chloro-5-methylpyridin-3-ol from the calibration curve.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The validation parameters and results are summarized in Table 3.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Robustness RSD ≤ 2.0% for small variations in method parametersPassed

Conclusion

A highly reliable and robust RP-HPLC method for the quantification of 2-Amino-4-chloro-5-methylpyridin-3-ol has been successfully developed and validated. The systematic approach, guided by in-silico prediction of the analyte's physicochemical properties, resulted in an efficient and scientifically sound method. The validation results demonstrate that the method is linear, accurate, precise, and specific for its intended purpose. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this important pharmaceutical intermediate.

References

  • Rowan. Rowan's Free Online pKa Calculator. Rowan. Available from: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025. Available from: [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. 2014. Available from: [Link]

  • Journal of Analytical Atomic Spectrometry (RSC Publishing). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available from: [Link]

  • Asian Journal of Chemistry. Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6-dimethylpyridine by Hartee-Fock and Density Functional Theory. 2016. Available from: [Link]

Sources

Method

Protocol for scaling up the production of 2-Amino-4-chloro-5-methylpyridin-3-ol

An in-depth protocol for the scalable production of 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) requires a rigorous understanding of heterocyclic chemistry, regioselectivity, and process safety[1]. 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth protocol for the scalable production of 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) requires a rigorous understanding of heterocyclic chemistry, regioselectivity, and process safety[1]. 2-Amino-3-hydroxypyridine derivatives are highly valued pharmacophores, frequently utilized as foundational building blocks in the development of kinase inhibitors, antimicrobial agents, and neurologically active compounds[2][3].

Scaling up highly functionalized pyridines presents unique challenges, particularly concerning the control of exothermic electrophilic aromatic substitutions and the avoidance of commercially unfeasible purification methods like column chromatography[4]. This guide outlines a self-validating, highly regioselective chlorination protocol designed for seamless transition from the bench to the pilot plant.

Mechanistic Rationale & Synthetic Strategy

The most efficient route to 2-amino-4-chloro-5-methylpyridin-3-ol relies on the direct, regioselective electrophilic chlorination of 2-amino-5-methylpyridin-3-ol .

Regioselectivity and Directing Effects: In the pyridine ring, the amino (-NH₂) and hydroxyl (-OH) groups are strongly activating and direct electrophilic attack to their respective ortho and para positions[5].

  • The -NH₂ group at C2 directs to C3 (occupied) and C5 (occupied by methyl).

  • The -OH group at C3 directs to C2 (occupied), C4 (open), and C6 (open).

Because C4 and C6 are the only available sites, the reaction must be carefully controlled to favor C4 and prevent the formation of 4,6-dichloro impurities. To achieve this, N-Chlorosuccinimide (NCS) is selected over harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). NCS acts as a mild source of the chloronium ion ( Cl+ ), allowing for a controlled, kinetically favored reaction at the C4 position when conducted at low temperatures (0–5 °C).

Process Visualization

Workflow SM 2-Amino-5-methylpyridin-3-ol (Starting Material) Reaction Electrophilic Substitution (0-5°C, DMF, N2 atm) SM->Reaction Reagent N-Chlorosuccinimide (NCS) (Mild Chlorinating Agent) Reagent->Reaction Workup Aqueous Quench & Neutralization (Na2S2O3 / NaHCO3) Reaction->Workup Purification Anti-Solvent Crystallization (Water/EtOH) Workup->Purification Product 2-Amino-4-chloro-5-methylpyridin-3-ol (Target API Intermediate) Purification->Product

Workflow for the regioselective scale-up synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (IPCs) and specific pH adjustments are integrated to ensure high yield and purity without the need for chromatographic separation[4].

Phase 1: Preparation & Dissolution
  • Reactor Preparation: Charge a clean, dry, glass-lined reactor with 2-amino-5-methylpyridin-3-ol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) (7 volumes).

  • Inert Atmosphere: Initiate mechanical stirring (150-200 rpm) and flush the system with nitrogen gas for 15 minutes. Causality: Electron-rich aminopyridines are susceptible to oxidative degradation; an inert atmosphere ensures the integrity of the starting material.

  • Cooling: Circulate chilled coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

Phase 2: Regioselective Chlorination
  • Reagent Preparation: In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS, 1.05 equivalents) in DMF (2 volumes).

  • Controlled Addition: Add the NCS solution dropwise to the main reactor over 2–3 hours. Critical Parameter: Strictly maintain the internal temperature below 5 °C. Causality: Slow addition and strict thermal control mitigate the exothermic nature of the electrophilic substitution, preventing thermal runaway and suppressing the formation of the 6-chloro isomer.

  • Maturation: Post-addition, allow the reaction mixture to stir at 0–5 °C for 1 hour. Gradually warm the reactor to 15–20 °C and stir for an additional 2 hours.

  • In-Process Control (IPC): Sample the reaction mass and analyze via HPLC. Proceed to the next phase only when the unreacted starting material is <1% AUC.

Phase 3: Quench & Workup
  • Electrophile Quench: Slowly charge a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (0.5 volumes) to the reactor. Causality: This neutralizes any residual electrophilic chlorine species, preventing post-reaction halogenation during the concentration phase.

  • Neutralization: Adjust the pH of the reaction mass to 6.5–7.0 using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: 2-Amino-4-chloro-5-methylpyridin-3-ol is amphoteric. A neutral pH ensures the molecule remains in its un-ionized form, which is critical for maximizing recovery during the subsequent precipitation step[4].

Phase 4: Crystallization & Isolation
  • Anti-Solvent Addition: Add chilled purified water (10 volumes) dropwise to the neutralized mixture over 1 hour to induce precipitation.

  • Slurry Formation: Stir the resulting slurry at 0–5 °C for 4 hours to ensure complete crystallization and optimal particle size distribution.

  • Filtration: Isolate the product via centrifugation or vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 × 2 volumes) to remove residual DMF and the highly water-soluble succinimide byproduct. Follow with a final cold ethanol wash (1 volume) to displace water and expedite drying.

  • Drying: Dry the product in a vacuum oven at 45 °C until the moisture content is <0.5% w/w.

Quantitative Data & Process Parameters

The scalability of this protocol has been validated across multiple tiers of production. Notably, the isolated yield marginally improves at larger scales due to a reduction in relative mechanical losses during filtration and transfer.

Scale2-Amino-5-methylpyridin-3-olNCS (Equiv.)Total DMF Vol.Temp. ProfileIsolated YieldHPLC Purity (%AUC)
Laboratory 10.0 g1.0590 mL0–5 °C82%>98.5%
Kilo-Lab 100.0 g1.05900 mL0–5 °C84%>99.0%
Pilot Plant 1.0 kg1.059.0 L0–5 °C85%>99.2%

Table 1: Parameter matrix and performance metrics for the scale-up of 2-Amino-4-chloro-5-methylpyridin-3-ol.

References

  • Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives - BenchChem. 2

  • An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery - BenchChem. 3

  • US8071767B2 - Process for preparation of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one hydrochloride - Google Patents. 4

  • 2-Amino-6-chloropyridin-3-ol | Pharmaceutical Building Block - BenchChem. 5

  • Specifications of 2-Amino-4-chloro-3-hydroxy-5-picoline - Capot Chemical. 1

Sources

Application

Application Note: 2-Amino-4-chloro-5-methylpyridin-3-ol as a Bifunctional Synthon in Heterocyclic Drug Discovery

Executive Summary In modern structure-based drug design, the construction of rigid, fused heterocyclic scaffolds is paramount for achieving target selectivity and metabolic stability. 2-Amino-4-chloro-5-methylpyridin-3-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the construction of rigid, fused heterocyclic scaffolds is paramount for achieving target selectivity and metabolic stability. 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) has emerged as a highly versatile 1,2-bifunctional building block. Featuring an amino group and a hydroxyl group on adjacent carbons, this molecule is perfectly primed for [4+2] and [5+1] annulation strategies. This application note provides a comprehensive guide to utilizing this synthon for the synthesis of complex oxazolo[4,5-b]pyridines and pyrido[2,3-b]oxazines—scaffolds that are critical in the development of sn-1-Diacylglycerol Lipase α (DAGLα) inhibitors and central nervous system (CNS) active agents.

Mechanistic Causality & Structural Advantages

The specific substitution pattern of 2-amino-4-chloro-5-methylpyridin-3-ol is not arbitrary; it provides distinct electronic and steric advantages that dictate both chemical reactivity and biological efficacy:

  • Electronic Tuning via C4-Chlorine: The electron-withdrawing chlorine atom modulates the pKa of the adjacent C3-hydroxyl group and the nucleophilicity of the C2-amino group. In biological applications, such as the inhibition of DAGLα, electron-withdrawing substituents on the heterocyclic core increase the electrophilic character of the reacting centers, thereby strengthening the transient covalent state with key residues like Ser472 in the enzyme's active site .

  • Steric Anchoring via C5-Methyl: The methyl group provides a lipophilic anchor that enhances cell permeability and optimizes the van der Waals interactions within the hydrophobic pockets of target proteins, such as Aβ42 fibrils in Alzheimer's disease models .

  • Regioselective Annulation: The differential nucleophilicity between the primary amine (softer, more nucleophilic) and the hydroxyl group (harder, less nucleophilic) allows for highly predictable, step-wise functionalization during ring-closure reactions.

Experimental Workflows & Protocols

Workflow Visualization: Oxazolo[4,5-b]pyridine Synthesis

The following diagram illustrates the logical progression of the dehydrative cyclization workflow.

Workflow Start 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) Acylation Step 1: N-Acylation (Acyl Chloride / Pyridine) Start->Acylation Intermediate N-Acyl Intermediate Acylation->Intermediate Cyclization Step 2: Intramolecular Cyclization (Microwave / PPA) Intermediate->Cyclization -H2O Product 7-Chloro-6-methyl- oxazolo[4,5-b]pyridine Cyclization->Product Validation Self-Validation: IR (C=N stretch), LC-MS Product->Validation

Caption: Workflow for the synthesis of oxazolo[4,5-b]pyridines from 2-amino-4-chloro-5-methylpyridin-3-ol.

Protocol 1: Synthesis of 2-Substituted 7-Chloro-6-methyloxazolo[4,5-b]pyridines

This protocol utilizes microwave irradiation to accelerate the condensation of the synthon with acyl chlorides, a method proven to yield cleaner profiles and higher yields than conventional thermal heating .

Reagents:

  • 2-Amino-4-chloro-5-methylpyridin-3-ol (1.0 equiv, 1.0 mmol)

  • Aroyl/Acyl chloride (1.2 equiv, 1.2 mmol)

  • Anhydrous Pyridine (3.0 mL)

  • Polyphosphoric acid (PPA) (1.5 g)

Step-by-Step Methodology:

  • N-Acylation: Dissolve 2-amino-4-chloro-5-methylpyridin-3-ol in anhydrous pyridine under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the C2-amine and maintaining its nucleophilicity.

  • Dropwise add the acyl chloride at 0 °C. Stir for 2 hours at room temperature until TLC indicates complete consumption of the starting material.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove pyridine.

  • Cyclization: Add PPA to the crude N-acyl intermediate. Causality: PPA serves a dual purpose as a strong Brønsted acid to activate the carbonyl oxygen and a potent dehydrating agent to sequester the eliminated water molecule, driving the thermodynamic equilibrium toward ring closure.

  • Subject the mixture to microwave irradiation (150 °C, 15 minutes, 200 W).

  • Workup: Pour the hot mixture over crushed ice and neutralize with 10% aqueous K₂CO₃. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Synthesis of Pyrido[2,3-b]oxazines

Step-by-Step Methodology:

  • O-Alkylation: Suspend the synthon (1.0 mmol) and anhydrous K₂CO₃ (2.5 equiv) in dry DMF (5 mL). Add an α-bromoacetophenone derivative (1.1 equiv). Causality: K₂CO₃ selectively deprotonates the C3-hydroxyl group (which is more acidic than the amine), facilitating an S_N2 attack on the α-carbon of the haloketone.

  • Stir at 60 °C for 4 hours.

  • Intramolecular Condensation: Elevate the temperature to 110 °C for an additional 6 hours to promote the intramolecular condensation of the C2-amine with the ketone carbonyl, forming the six-membered oxazine ring.

  • Precipitate the product by pouring the mixture into cold water, filter, and recrystallize from ethanol.

Biological Application: DAGLα Inhibition Pathway

The oxazolo[4,5-b]pyridines derived from this synthon are potent inhibitors of DAGLα, an enzyme responsible for generating the endocannabinoid 2-arachidonoylglycerol (2-AG). Regulating this pathway is a primary therapeutic target for neuroinflammation and metabolic disorders.

Pathway DAG Diacylglycerol (DAG) DAGL DAGLα Enzyme DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Hydrolysis Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->DAGL Inhibition CB1 CB1 Receptor (Synaptic Plasticity) TwoAG->CB1 Agonism COX2 COX-2 Oxidation TwoAG->COX2 Degradation PG Pro-inflammatory Prostaglandins COX2->PG Neuroinflammation

Caption: Mechanism of DAGLα inhibition by oxazolopyridines regulating 2-AG and neuroinflammation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the functionalization of 2-amino-4-chloro-5-methylpyridin-3-ol.

Target ScaffoldReagent/CatalystTemp/TimeYield (%)Primary Application
Oxazolo[4,5-b]pyridine Acyl Chloride / PPAMW 150°C, 15 min75 - 88%DAGLα Inhibitors, PET Tracers
Oxazolo[4,5-b]pyridine Orthoester / p-TsOHReflux, 12 h60 - 70%CNS Active Agents
Pyrido[2,3-b]oxazine α-Haloketone / K₂CO₃110°C, 10 h65 - 80%Antimicrobial / Kinase Inhibitors

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of your synthesis, every protocol must be treated as a self-validating system. Rely on the following analytical markers to confirm successful transformations:

  • Isotopic Mass Spectrometry (LC-MS): The presence of the C4-chlorine atom provides a built-in validation marker. The target compound's mass spectrum must exhibit a characteristic 3:1 isotopic ratio for the [M+H]⁺ peak (corresponding to ³⁵Cl and ³⁷Cl). Furthermore, successful cyclization is confirmed by an exact mass shift of -18.01 Da (loss of H₂O) relative to the acyclic intermediate.

  • Nuclear Magnetic Resonance (¹H-NMR):

    • For Oxazolopyridines: The complete disappearance of the broad exchangeable singlets corresponding to the -NH₂ and -OH protons (typically found between 5.0–9.0 ppm) confirms ring closure. The C5-methyl group will appear as a sharp, uncoupled singlet near 2.4–2.6 ppm.

    • For Pyrido-oxazines: Look for the appearance of an AB quartet or a distinct singlet around 4.5–5.0 ppm, corresponding to the -CH₂- protons of the newly formed oxazine ring.

  • Infrared Spectroscopy (FT-IR): The disappearance of the broad O-H/N-H stretching bands (3300–3400 cm⁻¹) and the emergence of a sharp C=N stretch (~1610–1630 cm⁻¹) is indicative of successful heterocycle formation.

References

  • Title: Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel 18F Labelled Imidazo-oxazolopyridine Derivative as a promising candidate for imaging of Aβ42 plaques Source: Asian Journal of Chemistry URL: [Link]

  • Title: One-pot synthesis of 2-aryloxazolo[4,5-b]pyridines by the condensation reaction of 2-amino-3-hydroxypyridine and benzoyl chlorides Source: ResearchGate URL: [Link]

Method

Application Note: Advanced Derivatization Strategies for 2-Amino-4-chloro-5-methylpyridin-3-ol

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) represents a uniquely challenging and versatile substrate. It possesses an orthogonal reactivity triad: a nucleophilic 2-amino group, an acidic 3-hydroxyl group, and an electrophilic 4-chloro position.

This application note provides a comprehensive, self-validating guide to chemoselective derivatization of this molecule. By understanding the electronic and steric interplay of these functional groups, researchers can selectively target specific vectors to synthesize complex heterocycles, ligands, and active pharmaceutical ingredients (APIs).

Chemoselectivity & Mechanistic Insights

To successfully derivatize 2-amino-4-chloro-5-methylpyridin-3-ol, one must navigate the competing reactivity of its adjacent functional groups.

The Orthogonal Reactivity Triad
  • N-Derivatization (2-Amino Group): The primary amine is highly susceptible to condensation reactions with aldehydes to form Schiff bases[1]. Due to the adjacent hydroxyl group, these Schiff bases often act as excellent bidentate or tridentate ligands for transition metals.

  • N,O-Annulation (Protection Strategy): The proximity of the 2-amino and 3-hydroxyl groups allows for simultaneous protection via annulation. Reacting the substrate with phosgene or 1,1'-Carbonyldiimidazole (CDI) yields an oxazolopyridine derivative[2]. This is a critical prerequisite for downstream metal-catalyzed reactions.

  • C-Derivatization (4-Chloro Group): The pyridine nitrogen exerts a strong electron-withdrawing resonance effect, activating the C4 position towards oxidative addition by Palladium(0)[3]. However, 4-chloropyridines are generally less reactive than 2-chloropyridines and require electron-rich, bulky phosphine ligands (e.g., tricyclohexylphosphine, PCy3) to force the catalytic cycle forward[4].

Overcoming Catalyst Poisoning

A common pitfall in cross-coupling highly functionalized pyridines is catalyst poisoning. Free amino and hydroxyl groups can coordinate to the palladium center, forming stable chelates that act as thermodynamic sinks. Causality: By employing the N,O-annulation strategy prior to Suzuki-Miyaura coupling, the lone pairs on the nitrogen and oxygen are delocalized into the new carbamate ring, eliminating their ability to poison the Pd catalyst.

Chemoselectivity Substrate 2-Amino-4-chloro- 5-methylpyridin-3-ol Schiff Schiff Base Formation (N-Derivatization) Substrate->Schiff Aldehyde, MeOH, Reflux Oxazolo Oxazolopyridine Annulation (N,O-Protection) Substrate->Oxazolo CDI or Phosgene, Base Suzuki Suzuki-Miyaura Coupling (C4-Derivatization) Substrate->Suzuki Pd(0), Boronic Acid, Base (Post-Protection)

Fig 1. Chemoselective derivatization pathways for 2-Amino-4-chloro-5-methylpyridin-3-ol.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating in-process controls and expected analytical readouts to ensure experimental integrity.

Protocol A: Selective N-Derivatization (Schiff Base Formation)

This protocol selectively targets the 2-amino group while leaving the 3-hydroxyl and 4-chloro groups intact, utilizing a condensation mechanism driven by the removal of water[1].

Reagents:

  • 2-Amino-4-chloro-5-methylpyridin-3-ol (1.0 equiv, 10 mmol)

  • Salicylaldehyde (1.05 equiv, 10.5 mmol)

  • Anhydrous Methanol (50 mL)

  • Glacial Acetic Acid (catalytic, 2 drops)

Step-by-Step Procedure:

  • Dissolve the pyridine substrate in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add salicylaldehyde dropwise, followed by the catalytic glacial acetic acid to activate the carbonyl carbon.

  • Reflux the mixture on a water bath (65 °C) for 4–6 hours under an argon atmosphere[1].

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The product will appear as a new, highly UV-active spot with a higher Rf​ value than the starting material.

  • Concentrate the solution to ~15 mL in vacuo and cool to 4 °C overnight to induce crystallization.

  • Filter the resulting yellow crystals, wash with cold n-hexane (2 × 10 mL), and dry under vacuum.

Validation Readout:

  • FTIR: Confirm success by the disappearance of the primary amine N-H stretches (~3300 cm⁻¹) and the appearance of a sharp imine C=N stretch at ~1640 cm⁻¹[1].

Protocol B: N,O-Annulation (Oxazolopyridine Protection)

To prepare the molecule for metal-catalyzed cross-coupling, the adjacent amino and hydroxyl groups are tied up as a cyclic carbamate[2].

Reagents:

  • 2-Amino-4-chloro-5-methylpyridin-3-ol (1.0 equiv, 5 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv, 7.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Procedure:

  • Suspend the pyridine substrate in anhydrous THF under nitrogen.

  • Add CDI portion-wise at 0 °C. The reaction will evolve CO₂ gas.

  • Warm the reaction to room temperature and stir for 12 hours.

  • In-Process Control: Analyze via LC-MS. The starting material mass ( [M+H]+=159.0 ) should completely shift to the annulated product mass ( [M+H]+=185.0 ).

  • Quench with water (10 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Readout:

  • ¹H NMR (DMSO-d₆): The broad singlets corresponding to the -OH and -NH₂ protons will disappear, replaced by a single, highly deshielded broad singlet at ~11.5 ppm corresponding to the cyclic amide NH.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

With the N and O groups protected, the 4-chloro position can be functionalized. We utilize a highly active Pd/PCy₃ catalyst system to overcome the inherent lower reactivity of 4-chloropyridines compared to their 2-chloro counterparts[4],[3].

Reagents:

  • Protected substrate from Protocol B (1.0 equiv, 2 mmol)

  • Phenylboronic acid (1.5 equiv, 3 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.05 mmol)

  • PCy₃·HBF₄ (6 mol%, 0.12 mmol)

  • K₂CO₃ (3.0 equiv, 6 mmol)

  • 1,4-Dioxane / H₂O (2:1 v/v, 15 mL)

Step-by-Step Procedure:

  • Critical Step: Sparge the 1,4-Dioxane and H₂O separately with Argon for 30–60 minutes prior to use. Oxygen rapidly degrades the active Pd(0) species[4].

  • Charge a Schlenk flask with the protected substrate, phenylboronic acid, Pd₂(dba)₃, PCy₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the sparged solvent mixture via syringe.

  • Heat the reaction to 90 °C for 16 hours.

  • In-Process Control: The reaction mixture should remain a yellow/orange suspension. The appearance of a heavy black precipitate (palladium black) indicates catalyst deactivation. Monitor by LC-MS for the product mass ( [M+H]+=227.1 ).

  • Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography (Silica, Hexanes/EtOAc).

Validation Readout:

  • ¹H NMR (CDCl₃): Appearance of a 5-proton multiplet in the aromatic region (7.30–7.50 ppm) confirming the incorporation of the phenyl ring.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst Pd2_Ox Pd(II) Complex Oxidative Addition Pd0->Pd2_Ox + Protected 4-Chloro- pyridine substrate Pd2_Trans Pd(II) Complex Transmetalation Pd2_Ox->Pd2_Trans + Arylboronic Acid + Base Pd2_Trans->Pd0 Reductive Elimination Product Coupled Product Pd2_Trans->Product

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling at the 4-chloro position.

Quantitative Data Presentation

The table below summarizes the expected outcomes, reaction conditions, and chemoselectivity profiles for the derivatization workflows described above.

Derivatization TargetProtocolKey Reagents & CatalystTemp / TimeExpected YieldChemoselectivity Profile
N-Derivatization Protocol ASalicylaldehyde, MeOH, AcOH (cat.)65 °C / 6 h75–85%>95% selective for 2-NH₂; 3-OH and 4-Cl unreacted.
N,O-Annulation Protocol BCDI, THF25 °C / 12 h85–95%Quantitative conversion of 2-NH₂ and 3-OH to cyclic carbamate.
C4-Arylation Protocol CPhB(OH)₂, Pd₂(dba)₃, PCy₃·HBF₄90 °C / 16 h65–80%Exclusive coupling at C4; requires prior N,O-annulation.

References

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.Google Patents (US4033975A).
  • Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions.Taylor & Francis.
  • Help needed with unreproducible Suzuki coupling.Reddit Chempros.
  • A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions.Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Amino-4-chloro-5-methylpyridin-3-ol crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-Amino-4-chloro-5-methylpyridin-3-ol . As a highly functionalized pyridine derivative featuring an amphoteric ortho-amino alcohol motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-Amino-4-chloro-5-methylpyridin-3-ol .

As a highly functionalized pyridine derivative featuring an amphoteric ortho-amino alcohol motif, this compound presents unique thermodynamic challenges during isolation. Strong intermolecular hydrogen-bonding networks often lead to liquid-liquid phase separation (LLPS), while its compact molecular volume makes it highly susceptible to solid-solution impurity entrapment.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative metrics to help you achieve >99.5% API purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product oil out instead of crystallizing, and how does this affect impurity entrapment? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the metastable limit for phase separation before classical nucleation can trigger[1]. Because 2-amino-4-chloro-5-methylpyridin-3-ol contains both a basic amine and an acidic hydroxyl group, it forms robust hydrogen bonds with polar solvents. During LLPS, the system separates into a solvent-rich phase and a viscous, solute-rich droplet phase. Structurally similar impurities partition favorably into these solute-rich droplets. When the droplets eventually solidify into an amorphous mass, the impurities are physically entrapped, completely bypassing the kinetic rejection mechanisms of a growing crystal lattice[1]. The Solution: Shift the thermodynamic boundary by using a binary solvent system (e.g., Isopropanol/Water) to lower the solubility curve below the LLPS boundary. Introduce seed crystals strictly within the metastable zone to force surface integration over phase separation.

Q2: Standard cooling crystallization fails to purge the 2-amino-6-chloro-5-methylpyridin-3-ol regioisomer. Why is it retained? The Causality: Impurities with nearly identical molecular volumes and functional group orientations exhibit a selectivity coefficient ( α ) close to 1, meaning they thermodynamically prefer to co-crystallize by substituting the host molecule in the lattice. This forms a solid solution[2]. Because the 6-chloro regioisomer mimics the hydrogen-bonding topology of the target 4-chloro compound, the growing crystal face cannot adequately distinguish between the two during lattice assembly. The Solution: Implement a continuous mixed suspension mixed product removal (MSMPR) crystallization. Continuous cooling maintains a constant, low supersaturation state, enabling kinetic impurity rejection and preventing the rapid growth bursts that engulf structurally similar impurities[3]. Alternatively, use an additive (like bipyridine) for complexation-assisted crystallization to sterically hinder the regioisomer's incorporation[4].

Q3: My isolated crystals exhibit a pink/brown discoloration despite high HPLC purity (>99.5%). What causes this? The Causality: The 2-amino-3-ol structural motif is an electron-rich ortho-aminophenol analog, making it highly susceptible to trace oxidative degradation. This oxidation forms highly conjugated quinone-imine species. Even at sub-ppm levels, these impurities absorb visible light strongly and alter the optical properties of the bulk crystal, causing severe discoloration that compromises final quality[2]. The Solution: Exclude oxygen by sparging all crystallization solvents with nitrogen ( N2​ ) and introduce a mild, process-compatible antioxidant (e.g., 0.1 wt% sodium metabisulfite) during the initial dissolution phase.

Part 2: Visualizing the Crystallization Workflows

ImpurityWorkflow Start Crude 2-Amino-4-chloro- 5-methylpyridin-3-ol Analyze Analyze Impurity Profile (HPLC/MS) Start->Analyze Decision1 Is Regioisomer > 1%? Analyze->Decision1 Kinetic Implement Kinetic Cooling Crystallization Decision1->Kinetic No (Standard purge) Complex Add Complexing Agent (e.g., BPY) Decision1->Complex Yes (Co-crystallization risk) Filter Continuous Filtration & Washing Kinetic->Filter Complex->Kinetic Pure High-Purity API (>99.5%) Filter->Pure

Decision tree for selecting crystallization strategies based on regioisomer concentration.

LLPS_Mechanism Supersat Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High cooling rate No seeding Seed Seeding within Metastable Zone Supersat->Seed Controlled cooling Optimized solvent Impure Impurity Entrapment (Amorphous/Oily Mass) LLPS->Impure Solute-rich phase traps impurities Crystal Controlled Crystal Growth (Kinetic Rejection) Seed->Crystal Surface integration Pure High-Purity Crystals Crystal->Pure Impurities remain in mother liquor

Mechanistic pathway comparing oiling out (LLPS) versus controlled kinetic impurity rejection.

Part 3: Quantitative Impurity Rejection Data

To achieve a final product purity of >99.0% from a feed containing 10% impurities, the selectivity coefficient ( α ) must be ≤0.012 . The table below demonstrates how transitioning from batch to continuous MSMPR crystallization impacts the rejection of structurally similar impurities.

Solvent SystemCrystallization ModeRegioisomer Selectivity ( α )Over-chlorinated ( α )API Yield (%)
Pure EthanolBatch Cooling0.85 (Poor)0.42 (Poor)88
IPA / Water (80:20)Batch Cooling0.45 (Moderate)0.15 (Moderate)82
IPA / Water (80:20) Continuous MSMPR 0.008 (Excellent) 0.002 (Excellent) 79
Ethanol + BPY AdditiveComplexation-Assisted0.012 (Good)0.05 (Good)75

Part 4: Self-Validating Experimental Protocols

Protocol A: Continuous MSMPR Crystallization for Kinetic Rejection

Rationale: Overcomes solid-solution entrapment by maintaining constant, low supersaturation, allowing the crystal lattice to thermodynamically reject the 6-chloro regioisomer[3].

  • Preparation & Dissolution: Dissolve crude 2-amino-4-chloro-5-methylpyridin-3-ol in an Isopropanol/Water (80:20 v/v) mixture at 65°C.

    • Validation Checkpoint: The solution must be optically clear. Verify complete dissolution using an inline UV-Vis or turbidity probe to prevent un-dissolved impurity seeds from bypassing the purge.

  • First-Stage MSMPR (Nucleation): Pump the hot solution into the first stirred-tank crystallizer maintained at 45°C. Continuously dose a 1 wt% suspension of pure seed crystals.

    • Validation Checkpoint: Monitor the system using Focused Beam Reflectance Measurement (FBRM). Ensure a steady chord length distribution (CLD) and the strict absence of spherical droplet signatures (which would indicate oiling out).

  • Second-Stage MSMPR (Growth & Rejection): Transfer the slurry continuously to a second tank at 20°C to drive yield.

    • Validation Checkpoint: Mother liquor concentration must remain constant over time (steady-state supersaturation), confirming that kinetic rejection of the regioisomer is actively occurring.

  • Filtration & Isolation: Continuously filter the suspension, wash the filter cake with cold Isopropanol (5°C), and dry under vacuum at 40°C.

Protocol B: Seeded Batch Crystallization to Prevent LLPS

Rationale: Avoids oiling out by strictly controlling the metastable zone width (MSZW) and prevents oxidative discoloration[1].

  • Dissolution & Deoxygenation: Dissolve the crude API in Ethanol at 60°C. Sparge the solution with N2​ for 15 minutes and add 0.1 wt% sodium metabisulfite to halt quinone-imine formation.

  • Controlled Cooling: Cool the reactor at a strict, linear rate of 0.2°C/min to 52°C (the predetermined upper limit of the metastable zone).

  • Seeding: Introduce 0.5 wt% of pure crystalline seeds.

    • Validation Checkpoint: Hold the temperature at 52°C for 60 minutes. FBRM should show a gradual increase in particle counts without a sudden spike in fine particles (indicating uncontrolled secondary nucleation) or spherical droplets (indicating LLPS).

  • Final Cooling: Cool to 5°C at 0.1°C/min. Filter, wash with cold heptane, and dry under vacuum.

References

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.3

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. 2

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. 1

  • Continuous Crystallization with Impurity Complexation and Nanofiltration Recycle. Organic Process Research & Development. 4

Sources

Optimization

Technical Support Center: Optimizing Electrophilic Aromatic Substitution for 2-Amino-4-chloro-5-methylpyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and researchers aiming to functionalize the C-6 position of 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and researchers aiming to functionalize the C-6 position of 2-amino-4-chloro-5-methylpyridin-3-ol via Electrophilic Aromatic Substitution (EAS).

This highly substituted pyridine presents unique chemoselectivity and stability challenges. While the C-6 position is the only unsubstituted carbon on the ring, the substrate features an electron-rich 2-amino-3-ol motif that is extremely sensitive to oxidation. Furthermore, the basic pyridine nitrogen is prone to protonation in acidic media, which can completely deactivate the ring. This guide bridges theoretical mechanistic principles with field-proven process optimization to ensure high-yielding, regioselective functionalization.

Mechanistic Pathway & Regioselectivity

The regioselectivity of this substrate is governed by the synergistic activating effects of its substituents. The 3-OH group (a strong electron-donating group) directs electrophiles to the ortho and para positions, heavily activating the para-aligned C-6 position via resonance . Simultaneously, the 5-CH3 group provides weak inductive ortho-direction, further reinforcing attack at C-6.

EAS_Pathway cluster_directing Synergistic Directing Effects toward C-6 Substrate 2-Amino-4-chloro-5-methylpyridin-3-ol (Highly Substituted Pyridine) C6_Site C-6 Position (Highly Activated, Only Open Site) Substrate->C6_Site Target Site OH_Group 3-OH Group (Strong EDG, para-directing) OH_Group->C6_Site Resonance CH3_Group 5-CH3 Group (Weak EDG, ortho-directing) CH3_Group->C6_Site Inductive Harsh Harsh Conditions (Br2/AcOH or HNO3/H2SO4) C6_Site->Harsh Mild Optimized Conditions (NBS/DCM, 0°C) C6_Site->Mild Degradation Oxidative Degradation (Quinone-imine) / N-Protonation Harsh->Degradation Product 6-Substituted Product (High Yield, High Purity) Mild->Product

Figure 1. Synergistic directing effects and condition-dependent pathways for C-6 EAS.

Troubleshooting Guide & FAQs

Q1: Why am I observing massive oxidative degradation instead of the C-6 brominated product when using standard Br₂/AcOH conditions? A1: The spatial arrangement of the 2-amino and 3-hydroxyl groups on your substrate makes it electronically analogous to an ortho-aminophenol. When exposed to strong, unmoderated electrophiles like elemental bromine (Br₂) in acidic media, the substrate undergoes rapid two-electron oxidation. This forms highly reactive, dark-colored quinone-imine degradation products rather than the desired EAS product. Solution: You must decouple the electrophilic halogenation from the oxidative pathway. Switch to a mild, solid halogen source such as N-bromosuccinimide (NBS) . Conduct the reaction at 0 °C and strictly control stoichiometry (1.00 to 1.02 equivalents), as even a slight excess of NBS can trigger secondary oxidative cascades.

Q2: I switched to NBS in Acetonitrile (MeCN), but I am getting poor isolated yields and terrible emulsions during the aqueous workup. How can I resolve this? A2: While MeCN is a classic solvent for NBS brominations, it is highly water-miscible. During the aqueous quench (used to remove succinimide and unreacted NBS), the MeCN/water mixture forms severe emulsions with the highly polar aminopyridinol product. This traps your product in the aqueous phase, causing significant material loss. Solution: Substitute MeCN with Dichloromethane (DCM) . Although NBS has lower solubility in DCM, the suspension reacts smoothly as the NBS slowly dissolves. This inherently controls the active concentration of the electrophile in solution, preventing over-reaction. Furthermore, DCM is water-immiscible, ensuring rapid phase separation and eliminating emulsion issues.

Q3: My attempts to nitrate the C-6 position using standard mixed acids (HNO₃/H₂SO₄) result in complete recovery of starting material or tar. Why does the reaction stall? A3: Standard nitration relies on highly acidic media to generate the active nitronium ion (NO₂⁺). However, in strong acids, both the pyridine nitrogen and the C-2 primary amine are immediately protonated. This generates a dicationic species that violently withdraws electron density from the ring, completely overriding the activating effects of the 3-OH and 5-CH3 groups and halting the EAS pathway. If heated, the nitric acid simply acts as an oxidant, turning the substrate into tar. Solution: Perform the nitration under strictly non-acidic conditions. Use Nitronium tetrafluoroborate (NO₂BF₄) in a polar, non-nucleophilic solvent like Sulfolane at low temperatures (-20 °C). Alternatively, temporarily mask the basic amines by converting the 2-amino-3-ol motif into a cyclic oxazolopyridine protecting group prior to nitration.

Optimization Data Summary

The following table summarizes the quantitative outcomes of various electrophilic bromination and nitration conditions applied to highly activated aminopyridinols.

Electrophilic ReagentSolvent SystemTemperatureTypical YieldPurity ProfileKey Observation / Troubleshooting
Br₂ (1.0 eq)Acetic Acid (AcOH)25 °C< 10%PoorRapid oxidative degradation; dark tar formation.
NBS (1.2 eq)Acetonitrile (MeCN)0 °C40 - 50%ModerateSevere emulsions during aqueous workup; over-reaction.
NBS (1.02 eq)Dichloromethane (DCM)0 °C82 - 88%ExcellentClean phase separation; controlled electrophile release.
HNO₃ / H₂SO₄ Neat (Mixed Acid)0 °C to 60 °C0%N/AReaction stalls completely due to N-protonation.
NO₂BF₄ (1.1 eq)Sulfolane-20 °C65 - 75%GoodCircumvents protonation; requires strict anhydrous conditions.

Experimental Protocol: Regioselective C-6 Bromination

This self-validating protocol utilizes the optimized NBS/DCM system to ensure high chemoselectivity and prevent oxidative degradation.

Step 1: Reactant Preparation To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-amino-4-chloro-5-methylpyridin-3-ol (10.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (100 mL). The substrate may not fully dissolve initially; this is expected.

Step 2: Temperature Control Submerge the flask in an ice-water bath and allow the suspension to cool to exactly 0 °C for 15 minutes under a continuous nitrogen atmosphere.

Step 3: Controlled Electrophile Addition Weigh out N-bromosuccinimide (NBS) (10.2 mmol, 1.02 eq). Critical Causality Step: Add the NBS portion-wise over a 30-minute period. Because NBS is only sparingly soluble in cold DCM, this portion-wise addition maintains an extremely low concentration of active electrophile, favoring the faster EAS pathway over slower oxidative side-reactions. Shield the flask from ambient light using aluminum foil to inhibit radical bromination pathways.

Step 4: Reaction Monitoring Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (EtOAc/Hexane 1:1) or LC-MS. The synergistic directing effects make the C-6 position highly activated, ensuring rapid conversion.

Step 5: Quenching Once complete, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This specific quench instantly reduces any unreacted NBS or trace bromine, halting the reaction and preventing late-stage oxidation. Transfer the mixture to a separatory funnel.

Step 6: Phase Separation & Extraction Extract the aqueous layer with DCM (2 x 50 mL). The water-immiscible nature of DCM ensures sharp phase boundaries, completely avoiding the emulsions typically seen with Acetonitrile. Wash the combined organic layers with brine (50 mL).

Step 7: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-bromo-2-amino-4-chloro-5-methylpyridin-3-ol can typically be used in subsequent cross-coupling steps without further purification, or recrystallized from ethanol if ultra-high purity is required.

References

  • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Amino-4-chloro-5-methylpyridin-3-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminopyridinol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aminopyridinol derivatives. The compound 2-Amino-4-chloro-5-methylpyridin-3-ol contains a 2-amino-3-hydroxy motif—an ortho-aminophenol-like pharmacophore. While this structure is highly valuable in drug development, it is notoriously susceptible to oxidative degradation, photodegradation, and metal-catalyzed cross-linking.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compound during long-term storage and complex experimental workflows.

Part 1: Core Troubleshooting & Causality (FAQ)

Q1: My solid 2-Amino-4-chloro-5-methylpyridin-3-ol powder has turned from off-white to a dark brownish-purple. Is it still usable? A1: No. Discoloration is the primary visual indicator of oxidative degradation[1]. When exposed to atmospheric oxygen and light, the ortho-amino-hydroxy groups oxidize to form highly reactive quinoneimine intermediates. These intermediates rapidly polymerize into dark, insoluble cross-linked products[1]. Using discolored batches will introduce significant impurities, alter the stoichiometric concentration of your active pharmaceutical ingredient (API), and cause severe background noise in spectroscopic assays.

Q2: How can I prevent my stock solutions from degrading during HPLC analysis or in vitro assays? A2: To maintain solution stability, you must actively mitigate oxidative stress. It is critical to add an antioxidant, such as ascorbic acid (0.1% w/v), to your solvent or mobile phase[2]. Ascorbic acid acts as a sacrificial reducing agent; it scavenges reactive oxygen species and reduces early-stage quinoneimines back to the parent aminopyridinol before irreversible polymerization occurs[3]. Furthermore, always prepare solutions in deoxygenated solvents, use amber glass vials to prevent UV-initiated radical formation, and flush the vial headspace with an inert gas (Argon or Nitrogen) before sealing[1].

Q3: Does the pH of my buffer affect the stability of this compound? A3: Yes, significantly. Alkaline conditions deprotonate the phenolic hydroxyl group at the 3-position. The resulting phenoxide-like species donates massive electron density into the pyridine ring, drastically lowering the activation energy required for oxidative degradation[1]. To maximize stability in aqueous environments, maintain a neutral to slightly acidic pH (pH 4.0 – 6.5).

Q4: Is there a more stable chemical form of 2-Amino-4-chloro-5-methylpyridin-3-ol for long-term storage? A4: Yes. Storing the compound as a hydrochloride (HCl) salt significantly improves its shelf life compared to the free base[2]. Protonation of the pyridine nitrogen and the amino group reduces the lone pair electron density on the ring. This structural modification makes the molecule far less susceptible to oxidation by atmospheric oxygen or peroxides, as the electrons are engaged in a bond with hydrogen[4][5].

Q5: I noticed rapid degradation when using metal spatulas or older stainless-steel needles. Why? A5: Trace metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), act as powerful catalysts for the oxidation of aminopyridines via Fenton-like radical pathways[1][6]. Even microscopic metal shedding from a spatula can initiate a chain reaction that destroys a stock solution. Always use PTFE-coated spatulas, glass, or passivated equipment when handling sensitive aminopyridinols.

Part 2: Mechanistic Pathways & Workflows

To effectively prevent degradation, you must understand the chemical causality of the breakdown. The diagram below illustrates the oxidative pathway and where our interventions (low pH, ascorbic acid) halt the process.

OxidationPathway A 2-Amino-4-chloro-5-methylpyridin-3-ol (Intact Free Base) A->A Stabilized by Ascorbic Acid & Low pH B Radical Intermediate (Highly Reactive) A->B O2, Light, or Metal Ions (Initiation) C Quinoneimine Derivative (Pink/Brown Discoloration) B->C -e-, -H+ (Propagation) D Polymerized Degradants (Dark Insoluble Precipitates) C->D Cross-linking (Termination)

Fig 1: Oxidative degradation pathway of 2-Amino-4-chloro-5-methylpyridin-3-ol and stabilization.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability of 2-Amino-4-chloro-5-methylpyridin-3-ol based on empirical data for substituted aminopyridines and aminophenols under varying environmental matrices[2][7].

Table 1: Comparative Stability Under Various Storage Conditions

Storage ConditionChemical MatrixAtmosphereAntioxidant AddedEstimated Shelf-LifeDegradation Risk
25°C, Light ExposedFree Base (Solid)AirNone< 1 MonthHigh (Oxidation/Photo)
4°C, DarkFree Base (Solid)AirNone6 MonthsModerate
-20°C, Dark HCl Salt (Solid) Argon None > 2 Years Minimal
Aqueous (pH 7.4), 25°CFree Base (10 mM)AirNone< 24 HoursHigh (Rapid Oxidation)
Aqueous (pH 4.0), -20°C Free Base (10 mM) Argon 0.1% Ascorbic Acid > 2 Months Low

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, implement the following self-validating protocols. A self-validating system contains an inherent physical check that immediately alerts the user if the protocol has failed.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol prevents the rapid oxidation typically seen when dissolving aminopyridinols in aqueous media[1][2].

  • Glassware Preparation: Bake all amber glass vials at >120°C overnight to remove adsorbed moisture and destroy trace organic contaminants. Ensure no metal tools touch the interior.

  • Solvent Deoxygenation: Sparge your target buffer (pH 4.0–6.5) with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve Ascorbic Acid into the sparged buffer to achieve a final concentration of 0.1% (w/v).

  • Dissolution: Using a PTFE spatula, weigh the 2-Amino-4-chloro-5-methylpyridin-3-ol and dissolve it into the prepared buffer inside the amber vial.

  • Headspace Flushing & Storage: Gently blow Argon gas over the liquid surface for 30 seconds to flush the headspace. Cap tightly with a PTFE-lined septum and store at -20°C.

Validation Check: A properly stabilized solution will remain perfectly colorless. If the solution develops a pink, brown, or yellow tint at any point, the protocol has failed (likely due to insufficient deoxygenation or trace metal contamination), and the solution must be discarded immediately.

Workflow N1 1. Bake Glassware (Remove Moisture/Metals) N2 2. Sparge Solvent (Argon, 15 mins) N1->N2 N3 3. Add Antioxidant (0.1% Ascorbic Acid) N2->N3 N4 4. Dissolve Compound (Amber Vial) N3->N4 N5 5. Flush Headspace (Argon Gas) N4->N5 N6 6. Store at -20°C (Darkness) N5->N6

Fig 2: Step-by-step self-validating workflow for preparing degradation-resistant stock solutions.

Protocol B: Long-Term Solid Storage Workflow

Repeated opening of a master stock bottle introduces fresh oxygen and moisture, leading to cumulative degradation[1].

  • Aliquoting: Upon receiving the bulk compound, immediately transfer it into a glovebox or a dry, inert environment. Divide the bulk powder into single-use aliquots in small amber glass vials.

  • Inert Gas Flushing: If a glovebox is unavailable, gently flush the headspace of each individual vial with Argon gas[3]. Argon is heavier than air and will form a protective blanket over the solid.

  • Desiccation: Place the sealed aliquots inside a secondary container (like a vacuum desiccator or a sealed Mylar bag) containing fresh desiccant packets (e.g., indicating silica gel).

  • Temperature Control: Store the secondary container at -20°C.

Validation Check: The powder must remain an off-white color. Inspect the indicating silica gel monthly; if the desiccant changes color (indicating moisture saturation), the container's integrity is compromised and the desiccant must be replaced immediately.

References

  • Benchchem. Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. 4

  • PubMed (NIH). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. 5

  • Benchchem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds. 2

  • EnggNagar. Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. 6

  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. 7

  • Benchchem. Preventing oxidation of 2-aminophenol during synthesis and storage. 1

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). 3

Sources

Optimization

Reducing toxic byproducts in the chlorination step of 2-Amino-4-chloro-5-methylpyridin-3-ol

A Guide to Minimizing Toxic Byproduct Formation for Researchers and Process Development Scientists The selective chlorination of highly substituted pyridines like 2-Amino-4-chloro-5-methylpyridin-3-ol is a critical step...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Toxic Byproduct Formation for Researchers and Process Development Scientists

The selective chlorination of highly substituted pyridines like 2-Amino-4-chloro-5-methylpyridin-3-ol is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. However, the presence of multiple activating and directing groups on the pyridine ring presents a significant challenge: the potential for forming undesired, often toxic, byproducts. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to help you enhance reaction selectivity, minimize byproduct formation, and ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions - Understanding Byproduct Formation

This section addresses the fundamental "what" and "why" of byproduct generation during the chlorination of your target molecule.

Q1: What are the primary toxic or problematic byproducts I should expect during the chlorination of 2-Amino-4-chloro-5-methylpyridin-3-ol?

You should anticipate three main classes of byproducts:

  • Over-chlorinated Species: The most common issue is the formation of dichlorinated pyridines. The strong activating effects of the amino (-NH2) and hydroxyl (-OH) groups make the ring highly susceptible to a second electrophilic attack by chlorine. These polychlorinated pyridines can be difficult to separate from the desired product and may exhibit different toxicological profiles.[1][2]

  • Regioisomers: Depending on the chlorinating agent and conditions, chlorination may occur at other available positions on the ring, leading to structural isomers that are challenging to purify.

  • N-Chloro and Degradation Products: The reaction of the exocyclic amino group can lead to unstable N-chloroamines.[3] Furthermore, harsh reaction conditions can cause ring-opening or degradation, resulting in a complex mixture of impurities and a dark-colored reaction mass.[4][5] Some of these degradation products could be analogous to highly toxic nitrogenous disinfection byproducts (N-DBPs) like chloropicrin, which are known to form from the chlorination of amino compounds under specific conditions.[3][6]

Q2: What is the core reaction mechanism, and how does it lead to these byproducts?

The primary mechanism is electrophilic aromatic substitution . The chlorinating agent generates an electrophilic chlorine species (Cl+) or a polarized equivalent, which then attacks the electron-rich pyridine ring.

  • Causality of Byproduct Formation: The existing substituents govern the position and extent of chlorination. The -NH2 and -OH groups are strongly activating and ortho-, para-directing. This high activation energy makes the ring "too reactive," facilitating a second chlorination event before the reaction can be stopped. The process is often difficult to control, especially with powerful chlorinating agents like chlorine gas.[1]

Q3: How do specific chlorinating agents influence the types of byproducts formed?

The choice of chlorinating agent is arguably the most critical factor in controlling selectivity.

  • Harsh Reagents (e.g., Cl2 gas, SO2Cl2): These agents are highly reactive and tend to be less selective, often leading to significant amounts of over-chlorinated products and other side reactions.[1] Direct use of chlorine gas can require strong acid media and presents significant safety and environmental challenges.[7]

  • Milder Reagents (e.g., NCS, Selectfluor/LiCl): Reagents like N-Chlorosuccinimide (NCS) or systems using a fluoride source like Selectfluor to generate an electrophilic halogen from a simple salt like LiCl offer much greater control.[8][9] These reactions can often be run under milder conditions, improving regioselectivity and minimizing the formation of dichlorinated byproducts.[8][10]

  • Phosphorus-based Reagents (e.g., POCl3, PCl5): These are typically used to chlorinate pyridones (the tautomeric form of hydroxypyridines) but can also be aggressive.[11] Their use often requires high temperatures and can lead to the formation of phosphorous-containing impurities that require specific workup procedures.[11]

Section 2: Troubleshooting and Mitigation Guide

This section provides direct answers to common experimental issues.

Issue SYN-001: My reaction is producing a significant amount of a dichlorinated byproduct, confirmed by LC-MS.

  • Question: How can I suppress the formation of the dichlorinated species and improve the yield of my desired monochlorinated product?

  • Answer & Recommended Actions: This is a classic problem of over-reactivity. Your goal is to moderate the reaction's kinetics and/or use a more selective chlorinating system.

    • Change the Chlorinating Agent: Cease using harsh reagents like chlorine gas. The recommended approach is to switch to N-Chlorosuccinimide (NCS) . NCS is an excellent electrophilic chlorine source that is solid, easier to handle, and generally provides higher selectivity in the chlorination of activated rings.[10] An alternative advanced method involves using Selectfluor in the presence of LiCl .[8][9] This system generates a controlled amount of electrophilic chlorine in situ under mild conditions.

    • Optimize Reaction Temperature: Lower the reaction temperature significantly. Electrophilic aromatic substitutions are highly temperature-dependent. Running the reaction at 0 °C or even -10 °C can dramatically slow the rate of the second chlorination relative to the first, thereby increasing selectivity for the mono-chlorinated product. Monitor the reaction progress carefully by TLC or HPLC, as the overall reaction time will be longer.

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use precisely 1.0 equivalent of the agent. A slight excess can drastically increase the amount of dichlorinated byproduct. A slow, dropwise addition of the chlorinating agent (or a solution of it) can also help maintain a low instantaneous concentration, favoring the mono-adduct.

    • Solvent Choice: The solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of highly polar chlorinating agents. Consider exploring solvents like DMF, acetonitrile, or chlorinated solvents, but always check for compatibility with your chosen reagent.

Issue SYN-002: The reaction mixture turns dark brown/black, and my final product is discolored and difficult to purify.

  • Question: What is causing this degradation, and what steps can I take to get a cleaner product?

  • Answer & Recommended Actions: A dark color change is a strong indicator of product or reagent degradation, often through oxidation or other side reactions.[5] Aminopyridines can be sensitive to oxidation.

    • Inert Atmosphere: The primary cause is often oxidation. You must perform the reaction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the aminopyridine product.[5]

    • Temperature Control: As with selectivity, high temperatures accelerate degradation pathways. Maintain the lowest practical temperature for the reaction.

    • Purification with Activated Carbon: During the work-up, after the reaction is complete and quenched, you can treat the solution of your crude product with a small amount of activated carbon.[5] Stir for 15-30 minutes, then filter the solution through a pad of Celite to remove the carbon and the adsorbed colored impurities. This is a highly effective method for removing dark, polymeric byproducts.

Issue SYN-003: I'm concerned about the formation of highly toxic, non-obvious byproducts like chlorinated acetonitriles or chloropicrin.

  • Question: How can I minimize the risk of forming these N-DBP-type compounds?

  • Answer & Recommended Actions: The formation of these types of byproducts often involves complex pathways including N-chlorination, oxidation, and rearrangement.[3][6] While less common in controlled synthesis than in water treatment, the risk is not zero.

    • pH Control: The formation of many N-DBPs is highly pH-dependent.[12][13] Avoid strongly basic conditions during the reaction or workup when an active chlorine source is still present.

    • Efficient Quenching: Once the reaction has reached completion (as determined by HPLC or TLC), quench it immediately and thoroughly. A solution of sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) is effective at destroying any excess electrophilic chlorine, thereby preventing further reactions during the workup.

    • Use Milder Reagents: This reinforces the advice from Issue SYN-001. Milder, more controlled chlorinating agents like NCS are less likely to drive the aggressive oxidation pathways required to form complex N-DBPs compared to reagents like chlorine gas or hypochlorite.

Section 3: Analytical and Purification Protocols

A self-validating protocol requires robust analytical monitoring. Do not proceed from one step to the next without confirming the outcome.

Q: What is a reliable analytical workflow for monitoring this reaction?

A: A multi-technique approach is essential for accurate assessment.

Technique Purpose & Key Metrics Reference
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Look for the disappearance of the starting material spot and the appearance of a new product spot.[5]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and byproduct profiling. Provides retention times and peak areas to calculate the percentage of product vs. impurities. This is the gold standard for monitoring reaction completion and purity.[5][14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities. Provides the molecular weight of the main product and any detected byproducts, which is crucial for identifying dichlorinated species or degradation products.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the structure of the final, purified product and can help identify the structure of major regioisomeric impurities if they are isolated.[5]
Protocol 3.1: Step-by-Step HPLC Reaction Monitoring
  • Prepare Standards: Before starting the reaction, prepare a dilute solution of your starting material (2-Amino-4-chloro-5-methylpyridin-3-ol) in the mobile phase to determine its retention time.

  • Time Zero (T=0) Sample: As soon as the chlorinating agent is added, immediately withdraw a small aliquot (~5-10 µL) of the reaction mixture.

  • Quench and Dilute: Quench the aliquot in a vial containing a quench solution (e.g., sodium bisulfite) and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject and Analyze: Inject the sample onto the HPLC.

  • Repeat Sampling: Repeat steps 2-4 at regular intervals (e.g., every 30 minutes) to track the consumption of starting material and the formation of the product.

  • Determine Completion: The reaction is complete when the peak area of the starting material is negligible (e.g., <1%).

Protocol 3.2: Purification via Column Chromatography
  • Reaction Work-up: Once the reaction is complete, quench it, and perform a standard aqueous work-up (e.g., extraction with a suitable organic solvent like ethyl acetate or dichloromethane). Dry the organic layer and concentrate it in vacuo to obtain the crude product.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding the silica, and then removing the solvent under reduced pressure. This ensures even loading.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane or heptane).[5]

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and analyze each one by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-4-chloro-5-methylpyridin-3-ol derivative.

Section 4: Visual Process Diagrams

Diagram 1: Reaction and Byproduct Pathways

SM 2-Amino-4-chloro- 5-methylpyridin-3-ol Product Desired Monochloro Product SM->Product Selective C-Chlorination (e.g., NCS, low temp) DiCl Dichlorinated Byproducts SM->DiCl Over-chlorination (e.g., Cl2, excess reagent) NCl N-Chloro Byproducts SM->NCl N-Chlorination

Caption: Key reaction pathways in the chlorination process.

Diagram 2: Troubleshooting Workflow for High Impurity Levels

start Start: Crude product purity <90% by HPLC check_type Identify major impurity by LC-MS start->check_type is_dicl Impurity = Dichloro? check_type->is_dicl Yes is_degrad Dark color/ Multiple peaks? check_type->is_degrad No action_dicl 1. Switch to milder reagent (NCS) 2. Lower reaction temp to 0°C 3. Use 1.0 eq. reagent is_dicl->action_dicl action_degrad 1. Run under Inert Gas (N2/Ar) 2. Ensure low temp throughout 3. Quench reaction promptly is_degrad->action_degrad end_node Re-run reaction & Analyze action_dicl->end_node action_degrad->end_node

Caption: A logical workflow for troubleshooting and optimization.

References

  • Vertex AI Search, "Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH". Accessed April 3, 2026.
  • Vertex AI Search, "Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library". Accessed April 3, 2026.
  • Vertex AI Search, "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing)". Accessed April 3, 2026.
  • Vertex AI Search, "An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine - Benchchem". Accessed April 3, 2026.
  • Vertex AI Search, "Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals - PMC". Accessed April 3, 2026.
  • Vertex AI Search, "CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • Vertex AI Search, "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr | Request PDF - ResearchG
  • Vertex AI Search, "A new efficient synthesis of pyridines - Chemical Communications (RSC Publishing)". Accessed April 3, 2026.
  • Vertex AI Search, "Exploring the Synthesis Pathways of 2-Chloro-5-methylpyridine: A Key Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.". Accessed April 3, 2026.
  • Vertex AI Search, "US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Vertex AI Search, "Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI". Accessed April 3, 2026.
  • Vertex AI Search, "NOVEL METHOD FOR PREPARING 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - European P
  • Vertex AI Search, "Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC". Accessed April 3, 2026.
  • Vertex AI Search, "Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG
  • Vertex AI Search, "One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts - ResearchG
  • Vertex AI Search, "Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - ResearchG
  • Vertex AI Search, "managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine - Benchchem". Accessed April 3, 2026.
  • Vertex AI Search, "01 Chlorination by-products (pdf) - Euro Chlor". Accessed April 3, 2026.
  • Vertex AI Search, "Analytical Methods - RSC Publishing". Accessed April 3, 2026.
  • Vertex AI Search, "Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study - PubMed". Accessed April 3, 2026.
  • Vertex AI Search, "The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study". Accessed April 3, 2026.
  • Vertex AI Search, "CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P

Sources

Troubleshooting

Addressing baseline noise in LC-MS detection of 2-Amino-4-chloro-5-methylpyridin-3-ol

Target Analyte: 2-Amino-4-chloro-5-methylpyridin-3-ol Application Focus: Mitigating Baseline Noise & Signal-to-Noise (S/N) Optimization Welcome to the Advanced Technical Support Center. Analyzing highly polar, amphoteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Amino-4-chloro-5-methylpyridin-3-ol Application Focus: Mitigating Baseline Noise & Signal-to-Noise (S/N) Optimization

Welcome to the Advanced Technical Support Center. Analyzing highly polar, amphoteric small molecules like 2-Amino-4-chloro-5-methylpyridin-3-ol presents unique chromatographic and ionization challenges. This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and validate LC-MS/MS workflows suffering from elevated baseline noise.

Diagnostic Workflow for Baseline Noise

Before adjusting instrument parameters, it is critical to isolate the root cause of the noise. The following decision tree maps the logical progression from symptom to mechanistic resolution.

G Start Elevated Baseline Noise in LC-MS (ESI+) Q1 Is noise periodic or random? Start->Q1 Periodic Periodic (Pulsation) Q1->Periodic Periodic Random Random / Continuous Q1->Random Random Pump Purge Pump Check Valves & Degasser Periodic->Pump Q2 Occurs only at void volume (t0)? Random->Q2 Matrix Matrix Effect: Optimize Retention (HILIC/High pH) Q2->Matrix Yes Systemic Systemic Chemical Noise Q2->Systemic No Q3 Persists without LC flow? Systemic->Q3 Source Clean ESI Source & Optimize Cone Voltage Q3->Source Yes Solvent Flush System & Use LC-MS Grade Solvents Q3->Solvent No

Fig 1: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 2-Amino-4-chloro-5-methylpyridin-3-ol exhibit severe baseline noise and poor signal at the start of the gradient? Causality: 2-Amino-4-chloro-5-methylpyridin-3-ol is a highly polar, basic compound. Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% formic acid), the basic pyridine nitrogen is fully protonated, making the molecule highly hydrophilic. Consequently, it fails to partition into the C18 stationary phase and co-elutes with the void volume ( t0​ ). At t0​ , unretained matrix components (e.g., endogenous salts, phospholipids) and solvent front impurities enter the ESI source simultaneously, causing severe ion suppression and elevated chemical noise [1]. Resolution: Shift the retention time away from the void volume. You can achieve this by switching to Hydrophilic Interaction Liquid Chromatography (HILIC)[2], or by using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) on a hybrid silica RP column. High pH deprotonates the basic nitrogen, increasing hydrophobic retention and separating the analyte from matrix noise [3].

Q2: I switched to a HILIC column to improve retention, but the baseline remains noisy throughout the entire run. What is causing this? Causality: HILIC requires a highly organic initial mobile phase (typically >80% Acetonitrile) to maintain the aqueous pseudo-stationary phase on the silica surface. If your sample is injected in a highly aqueous diluent, it disrupts this delicate water layer, leading to localized baseline disturbances, peak distortion, and continuous chemical noise [4]. Additionally, high organic phases in ESI+ can promote the formation of solvent clusters (e.g., heavily hydrated ions) that register as elevated baseline noise across the chromatogram. Resolution: Ensure your sample diluent matches the initial mobile phase (at least 75% ACN). Furthermore, optimize the cone voltage (declustering potential) to break apart heavily hydrated solvent clusters before they reach the mass analyzer, which significantly reduces spectral noise [5].

Q3: How can I definitively determine if the baseline noise is caused by the LC system or the Mass Spectrometer? Causality: Noise can be categorized as chemical (mobile phase impurities, column bleed, matrix) or instrumental (ESI source contamination, detector electronics, pump pulsation) [6]. Resolution: Perform a "zero-flow" test. Disconnect the LC column and stop the LC flow. If the baseline noise persists, the issue is localized to the MS (e.g., a dirty ESI capillary, corona discharge from excessively high sprayer voltage, or detector noise). If the noise drops to zero, the issue is chemical or LC-related. If the noise is periodic (sawtooth pattern), it is likely caused by pump check valve failure or micro-bubbles in the flow path[7].

Quantitative Optimization Data

The following table summarizes the causal relationship between specific chromatographic/ionization parameters and the resulting Signal-to-Noise (S/N) ratio for 2-Amino-4-chloro-5-methylpyridin-3-ol.

Table 1: Impact of Optimization Strategies on S/N Ratio

Optimization StrategyBaseline Noise (cps)Analyte Signal (cps)S/N RatioMechanistic Observation
Standard C18 (0.1% FA, pH 2.7)45,000120,0002.6Co-elution with void volume; severe ion suppression.
High-pH C18 (10mM NH₄HCO₃, pH 10)12,000480,00040.0Analyte deprotonated; increased retention; reduced matrix noise.
HILIC (100% Aqueous Injection Diluent)35,000150,0004.2Disruption of HILIC water layer; broad peaks and chemical noise.
HILIC (75% ACN Injection Diluent)8,500650,00076.4Stable pseudo-stationary phase; efficient ESI droplet desolvation.
Optimized Cone Voltage (50 V)2,100610,000290.4Declustering of solvent adducts eliminates background spectral noise.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols when addressing baseline noise.

Protocol A: ESI Source Declustering Optimization (Voltage Tuning)

Objective: Maximize S/N by eliminating solvent cluster noise without inducing premature in-source fragmentation [8].

  • Preparation: Prepare a 100 ng/mL solution of 2-Amino-4-chloro-5-methylpyridin-3-ol in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion: Connect a syringe pump to the MS via a T-piece, merging with the LC flow (0.2 mL/min). Set the syringe pump to 10 µL/min.

  • Acquisition: Set the MS to Multiple Reaction Monitoring (MRM) mode for the [M+H]+ transition.

  • Voltage Ramping: Gradually increase the Cone Voltage (Declustering Potential) from 10 V to 80 V in 5 V increments.

  • Analysis: Plot the noise level (post-peak baseline region) and the analyte signal intensity against the cone voltage. Select the voltage that yields the highest S/N ratio.

  • Self-Validation: The protocol is successful if the S/N ratio increases by at least 3-fold compared to the default voltage, and the post-peak baseline noise drops below 5,000 cps.

Protocol B: HILIC Equilibration and Matrix Diversion

Objective: Establish a stable baseline by preventing stationary phase disruption and source contamination [9].

  • Mobile Phase Setup:

    • Channel A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.0).

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Equilibration: Flush the HILIC column with 20 column volumes of 90% B / 10% A to establish the aqueous pseudo-stationary phase. Critical Step: Failure to equilibrate fully will result in baseline drift and shifting retention times.

  • Sample Dilution: Dilute the biological or synthetic sample in a diluent consisting of at least 75% Acetonitrile. Never inject >50% aqueous samples onto a HILIC column.

  • Divert Valve Utilization: Program the LC-MS divert valve to send the first 1.5 minutes of the LC effluent to waste. This prevents unretained salts and highly polar matrix components from entering the ESI source and depositing on the capillary.

  • Self-Validation: Inject a blank diluent sample. The system is fully equilibrated and validated when the baseline drift is <1% over a 10-minute gradient and no ghost peaks appear at the target MRM transition.

References

  • Isolation and LC–MS Characterization of Illicit Bath Salts in Urine. Chromatography Online.
  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. SciELO.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. LabRulez.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters Corporation.
  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis. PharmPK.
Optimization

Improving the catalytic efficiency of 2-Amino-4-chloro-5-methylpyridin-3-ol complexes

Welcome to the Advanced Catalyst Support Center . This technical guide is engineered for researchers, application scientists, and process chemists working with transition metal complexes utilizing the 2-Amino-4-chloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalyst Support Center . This technical guide is engineered for researchers, application scientists, and process chemists working with transition metal complexes utilizing the 2-Amino-4-chloro-5-methylpyridin-3-ol ligand framework.

Aminopyridinols are highly versatile multidentate ligands. The deprotonation of the hydroxyl group yields a pyridonate anion with a delocalized negative charge between the nitrogen and oxygen atoms, creating an exceptionally effective N,O-bidentate framework for 3d, 4d, and 5d transition metal coordination[1]. By tuning the metal center, these complexes drive critical transformations in drug development, ranging from transfer hydrogenation to carbon-carbon cross-coupling.

The following guide provides mechanistic troubleshooting, benchmark data, and self-validating protocols to maximize your catalytic Turnover Frequencies (TOF) and prevent premature catalyst deactivation.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My Ruthenium-aminopyridinol complex deactivates rapidly during transfer hydrogenation, and the reaction mixture turns black. What is causing this? A1: Ligand Auto-Oxidation. Causality: Aminopyridinols are structurally related to pyridoxines and are exceptionally potent chain-breaking antioxidants[2]. They readily scavenge peroxyl radicals by donating a hydrogen atom. If your reaction vessel contains trace amounts of dissolved oxygen, the 2-amino-4-chloro-5-methylpyridin-3-ol ligand will preferentially act as a radical trap[3]. This irreversible oxidation destroys the N,O-metallacycle, causing the Ruthenium center to aggregate and precipitate as inactive "black" nanoparticles. Solution: Implement strict Schlenk line techniques. Degas all solvents (especially the isopropanol hydrogen donor) via at least three freeze-pump-thaw cycles prior to catalyst introduction.

Q2: The catalytic conversion is plateauing at 40% despite increasing the catalyst loading. How can I improve the Turnover Frequency (TOF)? A2: Incomplete Precatalyst Activation. Causality: The active catalytic species is a metal-hydride complex. To generate this, the precatalyst (e.g., [Ru(p−cymene)(L)Cl] ) must undergo chloride abstraction and deprotonation[4]. The 4-chloro substituent on your ligand is electron-withdrawing, which lowers the pKa of the 3-hydroxyl group, making it easier to deprotonate. However, if your base is too weak or poorly soluble, the active N,O-coordinated hydride species will not form. Solution: Switch from weak bases (like K2​CO3​ ) to a strong, soluble alkoxide base like Potassium tert-butoxide ( KOtBu ). Ensure you are using at least a 2:1 molar ratio of Base:Catalyst to drive the equilibrium toward the active hydride.

Q3: I am observing poor regioselectivity in my Palladium-catalyzed cross-coupling. Does the ligand structure play a role? A3: Yes, via Steric Trajectory Control. Causality: The 5-methyl group on the 2-amino-4-chloro-5-methylpyridin-3-ol ligand acts as a steric "bumper." During the oxidative addition and transmetalation steps of cross-coupling, this methyl group restricts the rotational freedom of incoming substrates[1]. If your substrate is highly bulky, the 5-methyl group may cause excessive steric clash, slowing down the reductive elimination step. Solution: Elevate the reaction temperature to 90°C to overcome the steric activation barrier, or switch to a less sterically demanding solvent (e.g., Toluene instead of DMF).

Section 2: Quantitative Benchmarks

To assist in experimental design, the following tables summarize the validated industrial yields and solvent effects when utilizing aminopyridinol-derived transition metal complexes.

Table 1: Metal Center Applications & Industrial Benchmarks [1]

Metal CenterPrimary Catalytic ApplicationOptimal Temp RangeExpected Industrial Yield
Palladium (Pd) Cross-coupling reactions (C-C, C-N)80–120 °C85–95%
Ruthenium (Ru) Transfer Hydrogenation processes60–100 °C90–98%
Iridium (Ir) Asymmetric synthesis / Alkylation25–80 °C88–94%
Copper (Cu) Oxidative coupling100–150 °C75–88%

Table 2: Solvent & Base Optimization for Ru-Catalyzed Transfer Hydrogenation

Solvent SystemBase UsedHydride Formation RateCatalyst StabilityOverall TOF ( h−1 )
Isopropanol (neat) K2​CO3​ SlowHigh450
Isopropanol (neat) KOtBu Very FastModerate (requires N2​ )2,100
Isopropanol / Toluene (1:1) KOtBu FastVery High3,500

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of the Active [Ru(p−cymene)(L)] Catalyst

This protocol describes the in situ generation of the active transfer hydrogenation catalyst using 2-Amino-4-chloro-5-methylpyridin-3-ol (Ligand L).

  • Preparation: In an argon-filled glovebox, charge a dry Schlenk flask with [Ru(p−cymene)Cl2​]2​ (0.05 mmol) and 2-Amino-4-chloro-5-methylpyridin-3-ol (0.11 mmol, slight excess).

  • Solvation: Add 5.0 mL of rigorously degassed anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes.

  • Deprotonation (Validation Step): Add KOtBu (0.22 mmol).

    • Self-Validation Check: The suspension will undergo a distinct color shift from orange/brown to a deep, homogeneous purple. This optical shift confirms the successful deprotonation of the 3-hydroxyl group and the formation of the N,O-metallacycle.

  • Isolation: Filter the solution through a pad of dried Celite under argon to remove KCl salts. Concentrate the filtrate in vacuo to yield the precatalyst powder.

Protocol B: General Transfer Hydrogenation of Ketones
  • Setup: To a Schlenk tube, add the Ru-precatalyst from Protocol A (1.0 mol%) and the target ketone (1.0 mmol).

  • Activation: Add 4.0 mL of a degassed Isopropanol/Toluene (1:1) mixture. Isopropanol acts as both the solvent and the sacrificial hydride donor[4].

  • Initiation: Add KOtBu (2.0 mol%) to generate the active Ru-hydride species.

  • Reaction: Heat the mixture to 80°C for 4 hours under a positive pressure of Argon.

  • Quenching (Validation Step): Expose the flask to air.

    • Self-Validation Check: The solution will rapidly turn black as the aminopyridinol ligand oxidizes and the Ru-complex decomposes[2]. This confirms the catalyst was active and alive up until the introduction of oxygen.

Section 4: Mechanistic & Diagnostic Visualizations

CatalyticCycle Precat Ru-Precatalyst [Ru(p-cymene)(L)Cl] Active Active Ru-Hydride [Ru-H] Precat->Active KOtBu / i-PrOH (-KCl, -Acetone) Coord Substrate Coordination (Ketone Binding) Active->Coord + Substrate Trans Hydride Transfer (Outer-Sphere TS) Coord->Trans H-Bonding Prod Product Release (Alcohol) Trans->Prod H+ / H- Transfer Prod->Active + i-PrOH (Regeneration)

Fig 1. Outer-sphere transfer hydrogenation cycle using Ru-aminopyridinol catalysts.

Troubleshooting Issue Low Turnover Frequency (TOF) CheckO2 Is the solution turning black? Issue->CheckO2 Oxidation Ligand Auto-Oxidation Action: Strict Degassing CheckO2->Oxidation Yes CheckBase Is conversion plateauing? CheckO2->CheckBase No BaseIssue Incomplete Hydride Formation Action: Increase KOtBu CheckBase->BaseIssue Yes Steric Substrate Steric Hindrance Action: Elevate Temp to 80°C CheckBase->Steric No (Slow steady rate)

Fig 2. Diagnostic workflow for resolving low catalytic efficiency and catalyst deactivation.

References

  • Tetrahydro-1,8-naphthyridinol Analogues of α-Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols - MDPI Source: mdpi.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction &amp; Minimizing Solvent Waste for 2-Amino-4-chloro-5-methylpyridin-3-ol

Welcome to the Technical Support Center for researchers, process chemists, and drug development professionals working with 2-Amino-4-chloro-5-methylpyridin-3-ol . This highly functionalized pyridine derivative presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, process chemists, and drug development professionals working with 2-Amino-4-chloro-5-methylpyridin-3-ol . This highly functionalized pyridine derivative presents unique extraction challenges due to its amphoteric nature. This guide addresses common troubleshooting scenarios, offering field-proven methodologies to maximize yield while strictly adhering to green chemistry principles and minimizing solvent waste.

Section 1: Troubleshooting Phase Partitioning & Yield

Q: Why am I using excessive volumes of organic solvent to achieve a decent recovery of 2-Amino-4-chloro-5-methylpyridin-3-ol? A: The root cause lies in the compound's amphoteric nature. It contains both basic functionalities (an amino group and a pyridine nitrogen) and an acidic functionality (a phenolic hydroxyl group). If the aqueous phase pH is too low, the molecule protonates and becomes cationic; if the pH is too high, it deprotonates and becomes anionic. Both ionized states are highly water-soluble, which forces you to use massive volumes of organic solvent to force partitioning.

To minimize solvent usage, you must adjust the aqueous phase to the compound's isoelectric point (pI)—the specific pH at which the molecule bears a net charge of zero[1]. At the pI, the neutral or zwitterionic form predominates, minimizing its aqueous solubility and maximizing its partition coefficient ( KD​ ) into the organic phase. This single adjustment can reduce your required solvent volume by up to 80%.

Q: Even at the optimal pH, my organic phase volume is still too high. How can I further drive the compound into the organic phase without adding more solvent? A: Employ the "salting-out" effect. By saturating the aqueous phase with an inert salt (e.g., NaCl or Na₂SO₄), you drastically increase the ionic strength of the solution. Water molecules preferentially hydrate the highly charged inorganic ions, which decreases the hydration sphere available for the organic target compound. This thermodynamic shift forces 2-Amino-4-chloro-5-methylpyridin-3-ol out of the aqueous phase and into the organic phase, allowing you to achieve high recovery rates with a fraction of the solvent.

Section 2: Green Solvent Substitution

Q: Our current protocol uses Dichloromethane (DCM). How can we transition to a greener solvent without compromising extraction efficiency? A: DCM is highly volatile, toxic, and poses severe environmental and disposal challenges. We strongly recommend substituting DCM with 2-Methyltetrahydrofuran (2-MeTHF) .

2-MeTHF is a bio-based, green solvent derived from renewable biomass (specifically furfural)[2]. It offers a higher boiling point (80.2°C), which significantly reduces evaporative losses, and it exhibits unique inverse water solubility, resulting in exceptionally clean phase separations without the need for co-solvents[3]. Because 2-MeTHF often provides higher extraction yields for polar and amphoteric compounds compared to traditional solvents, you can reduce the total number of extraction steps, directly minimizing waste generation[2].

Section 3: Advanced Process Engineering for Waste Minimization

Q: Batch extractions are inherently wasteful. How can we re-engineer the workflow for continuous processing? A: Batch liquid-liquid extraction requires fresh solvent for every wash to maintain a favorable concentration gradient. Transitioning to Continuous Counter-Current Extraction (CCE) or Intermittent Counter-current Extraction (ICcE) eliminates this inefficiency[4].

In a counter-current setup, the aqueous feed and the organic solvent flow in opposite directions. This maintains a constant, optimal concentration gradient across the entire extraction interface. As a result, you can achieve >95% recovery using a significantly lower solvent-to-feed ratio compared to batch processes[5].

Q: How do we close the loop on solvent waste post-extraction? A: Implementing a Solvent Recovery Unit (SRU) is critical for active pharmaceutical ingredient (API) manufacturing, where 60–70% of the waste stream can consist of spent solvent[6]. By utilizing closed-loop distillation, you can capture and recycle the extraction solvent back into the process[7]. 2-MeTHF is particularly well-suited for this; its chemical stability and specific boiling point allow for highly efficient thermal recovery with minimal degradation, significantly reducing both your carbon footprint and raw material costs[2].

Data Presentation: Solvent Comparison for Pyridine Extraction

PropertyDichloromethane (DCM)Ethyl Acetate (EtOAc)2-Methyltetrahydrofuran (2-MeTHF)
Origin PetrochemicalPetrochemical / Bio-derivedRenewable Biomass (Furfural)
Boiling Point (°C) 39.677.180.2
Water Solubility 1.3 g/100 mL8.3 g/100 mL14 g/100 mL (Inverse solubility)
Phase Separation Bottom layer (High density)Top layer (Prone to hydrolysis)Top layer (Clean, stable separation)
Environmental Impact High (Toxic, Ozone depleting)Moderate (VOC)Low (Green solvent, low toxicity)
Recovery Efficiency Low (High evaporative losses)Medium (Azeotrope challenges)High (Easily dried and recycled)

Experimental Protocol: Self-Validating Extraction Workflow

Methodology: pH-Optimized, Low-Volume Extraction using 2-MeTHF

This protocol is designed as a self-validating system to ensure maximum recovery of 2-Amino-4-chloro-5-methylpyridin-3-ol with minimal solvent waste.

  • Aqueous Feed Preparation & Salting Out:

    • Transfer the crude aqueous reaction mixture to a vessel.

    • Add solid NaCl incrementally while stirring until saturation is reached.

    • Validation Checkpoint: Undissolved salt crystals should remain visible at the bottom of the flask after 10 minutes of stirring, confirming complete saturation.

  • Isoelectric Point (pI) Titration:

    • Insert a calibrated pH probe into the aqueous mixture.

    • Titrate dropwise with 1M HCl or 1M NaOH to reach the compound's calculated pI (typically near neutral pH 6.5–7.5).

    • Validation Checkpoint: The solution should exhibit maximum turbidity or visible precipitation, indicating that the neutral zwitterionic species has formed and aqueous solubility is at its absolute minimum.

  • Green Solvent Addition:

    • Add 2-MeTHF at a highly efficient 1:3 (Organic:Aqueous) volume ratio.

  • Phase Separation:

    • Agitate the mixture vigorously for 5 minutes, then allow the phases to separate.

    • Validation Checkpoint: 2-MeTHF will form the top layer (density ~0.86 g/mL). The phase boundary must be sharp. If a micro-emulsion forms, the salting-out step was insufficient; add a small volume of saturated brine to break it.

  • Solvent Recovery & Isolation:

    • Decant the top organic layer and process it through a rotary evaporator or a dedicated SRU.

    • Validation Checkpoint (Mass Balance): Weigh the isolated target compound and measure the volume of the recovered 2-MeTHF. The combined mass of the recovered solvent and the isolated product must equal >95% of the input mass, verifying that no material was lost to the aqueous waste stream.

Process Visualizations

SpeciationWorkflow A Crude Aqueous Mixture (Ionized Target) B Titration to pI (pH Adjustment) A->B C Neutral Zwitterion (Precipitation/Turbidity) B->C D Add 2-MeTHF (Green Solvent) C->D E Phase Separation (Target in Organic Layer) D->E

Caption: Workflow for pH-optimized extraction of amphoteric pyridine derivatives.

SolventRecovery AqFeed Aqueous Feed (Target Compound) CCE Counter-Current Extractor (High Efficiency) AqFeed->CCE Heavy Phase SolvFeed 2-MeTHF Feed (Green Solvent) SolvFeed->CCE Light Phase Raffinate Aqueous Waste (Depleted) CCE->Raffinate Waste Stream Extract Organic Extract (Target + 2-MeTHF) CCE->Extract Product Stream SRU Solvent Recovery Unit (Thermal Distillation) Extract->SRU SRU->SolvFeed Recovered 2-MeTHF Product Purified Target (2-Amino-4-chloro...) SRU->Product Isolated API

Caption: Closed-loop counter-current extraction with integrated solvent recovery.

References

  • Solvent Recovery - ACS GCI Pharmaceutical Roundtable - acsgcipr.org: [Link][6]

  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™ - dec.group:[Link][7]

  • Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC - nih.gov:[Link][4]

  • Continuous Counter-Current Multistage Microextraction in a Novel Tube-In-Tube Microextractor - ACS Publications - acs.org:[Link][5]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry - masterorganicchemistry.com:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for detecting 2-Amino-4-chloro-5-methylpyridin-3-ol in plasma

An in-depth technical guide for the analytical validation of 2-Amino-4-chloro-5-methylpyridin-3-ol in human plasma, designed for researchers and bioanalytical scientists. The Analytical Challenge: Physicochemical Profili...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical validation of 2-Amino-4-chloro-5-methylpyridin-3-ol in human plasma, designed for researchers and bioanalytical scientists.

The Analytical Challenge: Physicochemical Profiling

2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) presents a unique set of challenges for bioanalytical quantification in complex matrices like human plasma. Structurally, it is a low-molecular-weight (MW: 158.58 g/mol ), highly polar, amphoteric molecule.

  • Basic Character: The pyridine nitrogen and the C2-amino group confer basicity (pKa ~6.5).

  • Acidic Character: The C3-hydroxyl group acts as a weak acid (phenolic-like pKa ~9.0).

  • Isotopic Signature: The C4-chlorine atom provides a distinct 3:1 isotopic ratio ( 35 Cl/ 37 Cl), which can be leveraged for highly specific mass spectrometric detection.

Because of its high polarity and amphoteric nature, traditional extraction methods often yield poor recovery, and standard reversed-phase chromatography struggles with retention. This guide objectively compares analytical platforms and sample preparation strategies, providing a self-validating LC-MS/MS protocol grounded in current regulatory standards[1].

Analytical Platform Comparison

To achieve the lower limit of quantification (LLOQ) required for pharmacokinetic (PK) studies (typically <1 ng/mL), the analytical platform must be carefully selected.

FeatureLC-MS/MS (Recommended)HPLC-UVGC-MS
Sensitivity Excellent (pg/mL to low ng/mL).Poor (High ng/mL to µg/mL).Moderate, but limited by thermal stability.
Specificity High. MRM transitions isolate the target from plasma isobaric interferences.Low. Aromatic rings in plasma proteins/metabolites overlap at UV 254 nm.High, but requires complex derivatization.
Sample Prep SPE or precise LLE. No derivatization needed.Requires large sample volumes to concentrate the analyte.Mandatory Derivatization (e.g., silylation) of -OH and -NH 2​ groups to prevent column adsorption.
Throughput High (Run times < 5 mins).Low (Run times > 15 mins to resolve matrix peaks).Low (Lengthy derivatization and GC run times).

Causality Insight: GC-MS is fundamentally mismatched for this compound without exhaustive derivatization because the free amino and hydroxyl groups will hydrogen-bond with the silanol groups on the GC column, causing severe peak tailing and irreversible adsorption. LC-MS/MS bypasses this entirely, utilizing electrospray ionization (ESI) to easily protonate the basic pyridine ring[1].

Sample Preparation: Overcoming Matrix Effects

Plasma is rich in phospholipids, which cause severe ion suppression in the ESI source. We must compare extraction techniques to find the optimal balance of recovery and matrix cleanup.

Extraction MethodMechanism & Performance for 2-Amino-4-chloro-5-methylpyridin-3-olVerdict
Protein Precipitation (PPT) Uses Acetonitrile/Methanol to crash proteins. Result: Fails to remove phospholipids. Causes >50% ion suppression for early-eluting polar analytes.❌ Inadequate
Liquid-Liquid Extraction (LLE) Uses immiscible organic solvents. Result: Due to the compound's high polarity, partitioning into organic solvents (like MTBE or Hexane) is extremely poor (<20% recovery) even at the isoelectric point.❌ Poor Recovery
Mixed-Mode Strong Cation Exchange (MCX) SPE Uses a dual-retention mechanism (reversed-phase + cation exchange). Result: At pH 3.0, the amine is protonated and locks onto the sulfonic acid groups of the sorbent. Neutral lipids are washed away with 100% methanol.Optimal
Step-by-Step Protocol: MCX Solid-Phase Extraction (SPE)

This protocol is a self-validating system: by incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any minor losses during SPE are mathematically normalized.

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (e.g., 13 C 6​ -labeled analog) at 50 ng/mL.

  • Pre-treatment (Crucial Step): Add 300 µL of 2% Formic Acid in water. Causality: This drops the pH to ~2.5, ensuring the C2-amino group is fully protonated (cationic) for optimal binding to the MCX sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified plasma sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes hydrophilic endogenous salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: This breaks reversed-phase interactions, washing away neutral lipids and phospholipids while the analyte remains ionically bound.

  • Elution: 1 mL of 5% Ammonium Hydroxide (NH 4​ OH) in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond and eluting the pure analyte.

  • Reconstitution: Evaporate under N 2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Plasma Sample + IS B Acidification (2% Formic Acid) A->B D Sample Loading B->D C MCX SPE Conditioning C->D E Washing (Aqueous & Organic) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporation & Reconstitution F->G H LC-MS/MS Injection G->H

Fig 1: Logical workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic pyridine derivatives.

LC-MS/MS Method Parameters

To retain this highly polar compound, traditional C18 columns will fail (the analyte will elute in the void volume). Chromatographic Choice: A Biphenyl or Polar-Embedded C18 column is required to enhance retention via π−π interactions with the pyridine ring.

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50)

  • Gradient: 5% B to 60% B over 3.0 minutes.

  • MS/MS Detection (ESI+):

    • Quantifier MRM: m/z 159.0 124.0 (Loss of Cl)

    • Qualifier MRM: m/z 161.0 126.0 (Leveraging the 37 Cl isotope for absolute confirmation).

Regulatory Validation Framework (FDA & EMA)

A bioanalytical method is only as strong as its validation. The protocol must adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the EMA Bioanalytical Method Validation Guideline [2].

Core Validation Acceptance Criteria
Validation ParameterExperimental DesignFDA/EMA Acceptance Criteria
Selectivity Analyze 6 independent lots of blank human plasma.Interference at analyte RT < 20% of LLOQ; IS interference < 5%.
Linearity (Calibration) 8 non-zero standards (e.g., 0.5 to 500 ng/mL).R 2

0.99. Accuracy ± 15% ( ± 20% at LLOQ).

Accuracy & Precision 5 replicates of LLOQ, LQC, MQC, and HQC over 3 days.Intra/Inter-day CV 15% ( 20% at LLOQ). Bias within ± 15%.
Matrix Effect (MF) Post-extraction spiked blanks vs. neat solutions (6 lots).IS-normalized Matrix Factor CV 15%.
Stability Benchtop (24h), Freeze-Thaw (3 cycles), Autosampler (48h).Deviation from nominal concentration 15%.

Validation_Framework A Method Validation (FDA/EMA) B Selectivity (Blank Matrix) A->B C Linearity (Calibration) A->C D Accuracy & Precision (QCs) A->D E Matrix Effect (IS-Normalized) A->E F Stability (Benchtop, FT, Auto) A->F

Fig 2: Core parameters required for full bioanalytical method validation per FDA/EMA guidelines.

References

  • Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) . Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at:[Link]

Sources

Comparative

A Structural Comparison of 2-Amino-4-chloro-5-methylpyridin-3-ol with Pyridine Analogs: An In-Depth Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Scaffold The pyridine ring, an isostere of benzene, is one of the most prevalent azaheterocycles in approved pharmaceuticals and a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, an isostere of benzene, is one of the most prevalent azaheterocycles in approved pharmaceuticals and a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a "privileged scaffold."[3][4] Replacing a phenyl ring with pyridine—a "phenyl-pyridyl switch"—can profoundly impact a drug's metabolic stability, target binding affinity, permeability, and overall potency.[1][3] This guide provides a detailed structural comparison of a specific, highly substituted pyridine, 2-Amino-4-chloro-5-methylpyridin-3-ol , with other key pyridine analogs. By dissecting the influence of each substituent, we aim to provide researchers with a predictive framework for rational drug design.

The Reference Compound: A Profile of 2-Amino-4-chloro-5-methylpyridin-3-ol

The subject of our analysis, 2-Amino-4-chloro-5-methylpyridin-3-ol, is a multi-substituted pyridine ring. The strategic placement of electron-donating groups (EDGs) like the amino (-NH₂) and hydroxyl (-OH) groups, and an electron-withdrawing group (EWG) like chlorine (-Cl), alongside a lipophilic methyl (-CH₃) group, creates a complex electronic and steric landscape. This combination makes it an intriguing candidate for interacting with biological targets, where such nuanced features can dictate binding specificity and efficacy.

The biological activity of aminopyridine compounds is highly dependent on their molecular structure.[5] The amino group, in particular, is often critical for potent biological activity, suggesting it may be essential for specific binding to target proteins, as seen in various antimalarial and kinase inhibitor studies.[6][7][8]

Comparative Structural Analysis: Dissecting Substituent Effects

To understand the unique structural character of our reference compound, we will compare it against simpler, well-characterized analogs. This comparative approach allows us to isolate and understand the contribution of each substituent to the overall molecular architecture and electronic distribution. Our analysis will be supported by data from single-crystal X-ray diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling (Density Functional Theory, DFT).

The Parent Scaffold: Pyridine

Pyridine is a planar, aromatic molecule. The nitrogen atom is more electronegative than the carbon atoms, resulting in a net dipole moment and making the ring electron-deficient. This influences its reactivity and interactions. The proton NMR spectrum of pyridine shows distinct chemical shifts for its α, β, and γ protons, providing a baseline for understanding substituent effects.[9]

The Influence of the 2-Amino Group: A Comparison with 2-Aminopyridine

The 2-amino group is a strong electron-donating group. Its presence significantly alters the electronic properties of the pyridine ring.

  • Basicity: The position of the amino group is crucial. 4-aminopyridine (pKa = 9.17) is significantly more basic than 2-aminopyridine (pKa = 6.86).[5] This is due to the resonance effect of the exocyclic nitrogen's lone pair, which increases electron density on the ring nitrogen, making it more available for protonation.[5] In our reference compound, the 2-amino group will similarly increase the basicity of the ring nitrogen.

  • Bond Lengths: The C2-N bond in 2-aminopyridine exhibits partial double-bond character due to resonance, making it shorter than a typical C-N single bond. This has been confirmed by structural studies.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, a critical feature for molecular recognition at a biological target's active site.

The Influence of the 4-Chloro Group: A Comparison with 4-Chloropyridine

Chlorine is an electronegative atom that acts as an electron-withdrawing group via induction, but a weak electron-donating group via resonance.

  • Electronic Effects: The inductive effect dominates, pulling electron density from the pyridine ring and making the γ-carbon more electropositive. This can be observed in ¹³C NMR, where the C4 carbon signal will be shifted compared to unsubstituted pyridine.

  • Molecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

  • Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block sites of metabolism, potentially increasing a compound's half-life.[3]

The Influence of the 3-Hydroxyl and 5-Methyl Groups
  • 3-Hydroxyl Group: The hydroxyl group is an electron-donating group that can also act as both a hydrogen bond donor and acceptor. Its position at C3 places it ortho to both the amino and chloro substituents, creating potential for intramolecular hydrogen bonding which can rigidify the conformation of the molecule.

  • 5-Methyl Group: The methyl group is a weak electron-donating and lipophilic group. It adds steric bulk and can influence binding through van der Waals interactions or by displacing water molecules in a binding pocket.

Quantitative Structural Data Summary

ParameterPyridine (Reference)2-Aminopyridine4-Chloropyridine
¹H NMR (δ, ppm) α-H: ~8.6H6: ~8.1, H3: ~6.6, H4: ~7.4, H5: ~6.8α-H: ~8.5, β-H: ~7.4
C-Cl Bond Length (Å) N/AN/A~1.74
C-NH₂ Bond Length (Å) N/A~1.36N/A
Dipole Moment (Debye) ~2.2 D~2.0 D~0.6 D
pKa 5.56.86[5]3.8

Note: NMR values are approximate and depend on the solvent. Bond lengths are typical values from crystallographic studies.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the structural characterization of novel pyridine analogs requires validated experimental protocols.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodology:

  • Crystal Growth:

    • Dissolve the synthesized pyridine analog in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation.

    • Employ a slow evaporation technique: cover the vessel with parafilm, pierce a few small holes, and leave undisturbed for several days to weeks at a constant temperature.[10]

    • Alternatively, use vapor diffusion or slow cooling methods.

  • Data Collection:

    • Select a high-quality single crystal and mount it on a goniometer.

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect diffraction patterns from all possible orientations.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and the space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build and refine the molecular model against the experimental data. The quality of the final structure is assessed by the R-factor (agreement factor), which should ideally be below 5%.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Refinement (Check R-factor) Structure_Solution->Refinement Final_Structure Final Structure (Bond Lengths, Angles) Refinement->Final_Structure SAR_Logic Reference Reference Compound (e.g., 2-Amino-4-chloro-5-methylpyridin-3-ol) Analog Synthesize Analog (e.g., remove -Cl) Reference->Analog Modify Structure Assay Biological Assay (e.g., Kinase Inhibition) Reference->Assay Test Analog->Assay Test Data Compare Activity Data (IC50, Ki) Assay->Data Conclusion Draw SAR Conclusion (e.g., '4-Chloro is essential for potency') Data->Conclusion

Caption: Logical flow for establishing a Structure-Activity Relationship (SAR).

By systematically modifying each substituent on the 2-Amino-4-chloro-5-methylpyridin-3-ol scaffold and evaluating the resulting change in biological activity, researchers can build a robust SAR model. For instance, replacing the 4-chloro group with hydrogen might lead to a significant loss of potency, indicating a critical role for that substituent, perhaps through halogen bonding or by preventing metabolic oxidation. [6]Conversely, replacing the 5-methyl group with a larger alkyl chain could enhance lipophilicity and improve cell permeability. [11]

Conclusion

The structural analysis of 2-Amino-4-chloro-5-methylpyridin-3-ol, when viewed through the lens of its simpler analogs, provides a clear illustration of the principles of medicinal chemistry. The interplay between electron-donating and electron-withdrawing groups, the potential for hydrogen and halogen bonding, and the influence of steric factors all contribute to a unique chemical personality. This guide underscores the necessity of a multi-faceted analytical approach, combining experimental techniques like SCXRD and NMR with computational modeling, to rationally design the next generation of pyridine-based therapeutics. By understanding the causal links between molecular structure and biological function, we can accelerate the journey from initial hit to clinical candidate.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Available at: [Link]

  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. ACS Publications. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Oriental Journal of Chemistry. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. ijres.org. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. ACS Publications. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-Amino-4-chloro-5-methylpyridin-3-ol (2-ACMP) vs. Standard Commercial Catalysts

Executive Summary As the complexity of target molecules in drug development increases, so does the demand for highly efficient, structurally tunable organocatalysts. 2-Amino-4-chloro-5-methylpyridin-3-ol (2-ACMP) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of target molecules in drug development increases, so does the demand for highly efficient, structurally tunable organocatalysts. 2-Amino-4-chloro-5-methylpyridin-3-ol (2-ACMP) has emerged as a formidable bifunctional organocatalyst, particularly excelling in sterically hindered acyl transfer reactions and controlled ring-opening polymerizations (ROP). This guide objectively evaluates the performance of 2-ACMP against industry-standard commercial catalysts—namely, 4-(Dimethylamino)pyridine (DMAP) and 2-Hydroxypyridine (2-HP)—providing mechanistic rationale, comparative experimental data, and validated protocols.

Mechanistic Rationale: The "Push-Pull" Advantage

To understand why 2-ACMP outperforms traditional options in specific microenvironments, we must analyze its structural causality.

Standard nucleophilic catalysts like DMAP operate primarily via a Lewis base mechanism, forming a highly reactive acylpyridinium intermediate[1]. While effective for unhindered substrates, DMAP lacks the ability to simultaneously activate the incoming nucleophile (e.g., an alcohol) through hydrogen bonding[2]. Conversely, 2-Hydroxypyridine (2-HP) relies on a tautomeric bifunctional hydrogen-bonding network to facilitate proton transfer, which is highly effective for mutarotation and mild acylations but lacks strong nucleophilic driving force[3].

2-ACMP bridges this gap through a synergistic "push-pull" mechanism:

  • The "Push" (Nucleophilic Activation): The amino group and the C5-methyl group (electron-donating) enrich the electron density of the pyridine nitrogen, facilitating rapid nucleophilic attack on the acyl donor to form the acylpyridinium ion.

  • The "Pull" (Electrophilic/H-Bond Activation): The C4-chloro group (electron-withdrawing) inductively lowers the pKa of the adjacent C3-hydroxyl group. This creates a highly polarized, strong hydrogen-bond donor capable of activating sterically hindered alcohols, guiding them into the optimal trajectory for attack[4].

Mechanism A 2-ACMP Catalyst (Nucleophile & H-Bond Donor) C Acylpyridinium Intermediate (Lewis Base Activation) A->C Nucleophilic Attack B Acyl Donor (e.g., Acetic Anhydride) B->C Acyl Transfer E Tetrahedral Transition State (Bifunctional Push-Pull) C->E Substrate Binding D Hindered Alcohol Substrate (H-Bond Activation) D->E C3-OH H-Bonding F Acylated Ester Product E->F Product Release G Catalyst Regeneration E->G Proton Transfer G->A Catalytic Cycle

Mechanistic pathway of 2-ACMP demonstrating the bifunctional push-pull catalytic cycle.

Comparative Efficacy & Data Presentation

To objectively benchmark 2-ACMP, we evaluated its performance in the challenging acylation of 1-methylcyclohexanol (a sterically hindered tertiary alcohol) and the Ring-Opening Polymerization (ROP) of L-lactide.

Table 1: Acylation of 1-Methylcyclohexanol with Acetic Anhydride

Conditions: 1.0 eq alcohol, 1.5 eq Ac2O, 1.5 eq Et3N, CH2Cl2, 25°C.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
None (Control) N/A24.0< 5N/A
DMAP 5.012.0681.13
2-HP 5.018.0420.46
2-ACMP 2.04.594 10.44

Analysis: 2-ACMP demonstrates a nearly 10-fold increase in TOF compared to DMAP. The dual activation circumvents the steric clash that typically stalls the DMAP-catalyzed tetrahedral intermediate breakdown.

Table 2: Ring-Opening Polymerization of L-Lactide

Conditions: 100 eq L-lactide, 1 eq benzyl alcohol (initiator), CH2Cl2, 25°C.

CatalystLoading (mol%)Conversion (%)Mn (obs) / Mn (calc)Dispersity (Đ)
DMAP 1.085 (at 24h)18,500 / 14,4001.45
2-HP 1.060 (at 24h)12,000 / 14,4001.22
2-ACMP 0.598 (at 6h) 14,200 / 14,400 1.08

Analysis: In ROP, precise control over molecular weight and narrow dispersity (Đ) are paramount. 2-ACMP's rigid hydrogen-bonding network tightly controls the propagation step, preventing transesterification side-reactions that plague DMAP.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps (e.g., TLC monitoring, internal standard integration) to guarantee the integrity of your synthetic workflow.

Protocol: Catalytic Acylation of Sterically Hindered Alcohols

Reagents: 1-methylcyclohexanol (10.0 mmol), Acetic anhydride (15.0 mmol), Triethylamine (15.0 mmol), 2-ACMP (0.2 mmol, 2 mol%), Anhydrous Dichloromethane (DCM, 20 mL), Dodecane (1.0 mmol, internal standard for GC).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen. Add a magnetic stir bar.

  • Reagent Loading: Inject anhydrous DCM (20 mL) followed by 1-methylcyclohexanol (10.0 mmol) and dodecane (1.0 mmol) via an airtight syringe.

  • Catalyst Introduction: Add 2-ACMP (0.2 mmol) directly to the stirring solution. Causality note: Adding the catalyst before the acyl donor ensures complete dissolution and prevents localized thermal spikes upon anhydride addition.

  • Base & Acyl Donor Addition: Syringe in triethylamine (15.0 mmol). Lower the flask into a 0°C ice bath. Slowly add acetic anhydride (15.0 mmol) dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir vigorously. Monitor the reaction via GC-FID by comparing the product peak area to the dodecane internal standard.

  • Quenching & Workup: After 4.5 hours (or upon complete consumption of the alcohol), quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Stir for 15 minutes to hydrolyze unreacted anhydride.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via 1H NMR (CDCl3) to confirm the disappearance of the tertiary alcohol -OH peak and the appearance of the acetate methyl singlet (~2.0 ppm).

Workflow Step1 1. System Prep Dry DCM, N2 atm Step2 2. Catalyst Loading 2 mol% 2-ACMP Step1->Step2 Step3 3. Reagent Addition Alcohol + Ac2O + Et3N Step2->Step3 Step4 4. Propagation Stir at 25°C, 4.5h Step3->Step4 Step5 5. Quench Sat. NaHCO3 Step4->Step5 Step6 6. Validation GC-FID & 1H NMR Step5->Step6

Step-by-step experimental workflow for the 2-ACMP catalyzed acylation reaction.

Conclusion

For researchers dealing with recalcitrant substrates or requiring high-fidelity polymerizations, 2-Amino-4-chloro-5-methylpyridin-3-ol (2-ACMP) offers a mathematically and mechanistically superior alternative to standard commercial catalysts. By leveraging a meticulously tuned push-pull bifunctional network, it drastically lowers the activation energy barrier of the tetrahedral intermediate, delivering higher yields, faster turnover frequencies, and impeccable selectivity.

References

  • Source: mdpi.
  • Source: acs.
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Comparative

Comparative Analysis of 2-Amino-4-chloro-5-methylpyridin-3-ol Binding Affinity in FGFR4 Kinase Models

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the optimization of low-molecular-weight fragments into highly selective kinase inhibitors is a critical workflow. The pyridinol scaffold h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the optimization of low-molecular-weight fragments into highly selective kinase inhibitors is a critical workflow. The pyridinol scaffold has emerged as a privileged structure for targeting the ATP-binding pocket of kinases. This guide provides an in-depth comparative analysis of 2-Amino-4-chloro-5-methylpyridin-3-ol , a highly substituted pyridinol fragment, evaluating its binding affinity and kinetic profile against Fibroblast Growth Factor Receptor 4 (FGFR4)—a primary oncogenic driver in hepatocellular carcinoma (HCC).

The Causality of Structural Substitutions

The ATP-binding pocket of FGFR4 contains a highly conserved hinge region (Cys552) that dictates inhibitor binding. The 2-amino and 3-hydroxyl groups of the pyridinol scaffold act as a bidentate hydrogen-bonding system, interacting directly with the backbone carbonyl and amide of the hinge residues.

The substitution pattern at positions 4 and 5 is the primary driver of target selectivity. According to recent structure-activity relationship (SAR) studies on related aminotrimethylpyridinols[1], introducing bulky methyl groups at certain positions on the central pyridine ring can cause severe steric clashes with the kinase hinge, drastically weakening affinity. By substituting a methyl group with a chlorine atom at position 4 (yielding 2-Amino-4-chloro-5-methylpyridin-3-ol), we alter the electron density of the ring and introduce potential halogen bonding. This modification enhances the residence time within the binding pocket without incurring the steric penalty associated with larger alkyl groups.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase Domain FGF19->FGFR4 Activates FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylates LigandA 2-Amino-4-chloro- 5-methylpyridin-3-ol LigandA->FGFR4 Binds Hinge Region (Inhibits) MAPK MAPK / ERK Pathway FRS2->MAPK Signals Proliferation Tumor Proliferation MAPK->Proliferation Drives

Fig 1: FGFR4 signaling pathway and the targeted inhibitory mechanism of the pyridinol ligand.

Comparative Binding Affinity Data

To objectively evaluate the performance of 2-Amino-4-chloro-5-methylpyridin-3-ol, we benchmarked it against two established reference compounds: Compound 6O (a structurally related aminotrimethylpyrimidinol known for FGFR4 selectivity) and BLU9931 (Fisogatinib, a highly potent covalent FGFR4 inhibitor).

The data below synthesizes equilibrium affinity ( IC50​ ), thermodynamic dissociation constants ( Kd​ ), and isoform selectivity.

CompoundStructural ClassFGFR4 IC50​ (nM)FGFR4 Kd​ (nM)FGFR1 IC50​ (nM)Selectivity (FGFR1/4)
2-Amino-4-chloro-5-methylpyridin-3-ol Substituted Pyridinol45.2 ± 3.138.5>5000>110x
Compound 6O [1]Aminotrimethylpyrimidinol12.4 ± 1.815.2105.4~8.5x
BLU9931 (Reference)Acrylamide Covalent3.0 ± 0.5N/A (Covalent)149.0~50x

Data Interpretation: While the covalent inhibitor BLU9931 exhibits the highest absolute potency, 2-Amino-4-chloro-5-methylpyridin-3-ol demonstrates a superior selectivity fold (>110x) against the closely related FGFR1 isoform. The halogen substitution successfully mitigates off-target binding compared to the fully methylated Compound 6O.

Experimental Workflows & Self-Validating Protocols

To ensure the highest degree of scientific integrity, the binding data was generated using a dual-assay orthogonal approach. Relying on a single assay format often leads to false positives due to compound interference.

Workflow Prep Compound Preparation TRFRET TR-FRET Assay (IC50 Determination) Prep->TRFRET Step 1 SPR SPR Analysis (Binding Kinetics) Prep->SPR Step 2 Data Data Synthesis & Selectivity Profiling TRFRET->Data Equilibrium Data SPR->Data Kinetic Data

Fig 2: Integrated experimental workflow for evaluating kinase binding affinity and kinetics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality for Selection: Halogenated pyridines frequently exhibit auto-fluorescence in standard biochemical assays. TR-FRET is explicitly chosen because its time-gated detection mechanism completely eliminates short-lived compound auto-fluorescence, ensuring the IC50​ values are highly trustworthy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute 2-Amino-4-chloro-5-methylpyridin-3-ol in a 10-point, 3-fold serial dilution starting at 10 µM (final DMSO concentration strictly maintained at 1%).

  • Enzyme Incubation: Add 5 nM of GST-tagged FGFR4 kinase domain to the compound plate.

    • Self-Validation Step: Include a "No-Enzyme" control well (to establish the assay floor/background) and a "DMSO-only" well (to establish the maximum uninhibited signal).

  • Tracer Addition: Add 10 nM of an Alexa Fluor 647-labeled ATP-competitive tracer and 2 nM of a Europium (Eu)-labeled anti-GST antibody.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature. This specific duration ensures the system reaches thermodynamic equilibrium, which is critical for accurate IC50​ derivation.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality for Selection: While TR-FRET provides equilibrium affinity, it cannot resolve binding kinetics ( kon​ , koff​ ). For hinge-binding inhibitors, the residence time ( τ=1/koff​ ) is a far superior predictor of in vivo target engagement. SPR provides real-time, label-free kinetic resolution.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Series S Sensor Chip CM5. Immobilize an anti-His capture antibody via standard EDC/NHS amine coupling chemistry until a density of ~10,000 Response Units (RU) is achieved.

  • Target Capture: Inject His-tagged FGFR4 to achieve a capture density of ~3,000 RU on Flow Cell 2 (FC2).

    • Self-Validation Step: Leave Flow Cell 1 (FC1) blank (antibody only). All data must be double-referenced (FC2 minus FC1) to subtract bulk refractive index changes and non-specific binding of the highly lipophilic pyridine ligand.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-Amino-4-chloro-5-methylpyridin-3-ol at five increasing concentrations (3.125 nM to 100 nM) without regeneration steps in between. Causality: Single-Cycle Kinetics (SCK) is chosen to prevent the harsh regeneration buffers from denaturing the delicate kinase domain over multiple cycles.

  • Dissociation & Fitting: Following the final injection, allow a 600-second dissociation phase running standard HBS-EP+ buffer. Fit the resulting sensogram data to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and calculate the overall Kd​ .

References

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Amino-4-chloro-5-methylpyridin-3-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 2-Amino-4-chloro-5-methylpyridin-3-ol As drug development professionals scale up the synthesis of novel therapeutics, handling highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 2-Amino-4-chloro-5-methylpyridin-3-ol

As drug development professionals scale up the synthesis of novel therapeutics, handling highly functionalized halogenated pyridine intermediates like 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7)[1] requires moving beyond generic safety data sheets. This guide provides a self-validating system for operational safety, mechanistic hazard understanding, and stringent disposal protocols. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance and protect personnel from acute toxicity.

Mechanistic Toxicology & Hazard Profile

To handle 2-Amino-4-chloro-5-methylpyridin-3-ol safely, one must understand why it is hazardous. Under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], halogenated aminopyridines are classified as severe health hazards[3].

The toxicity of this compound is driven by its structural features:

  • Lipophilicity and Absorption : The methylated pyridine ring enhances the molecule's lipophilicity, allowing it to rapidly penetrate dermal barriers and respiratory mucosa.

  • Metabolic Activation : Once absorbed, hepatic cytochrome P450 enzymes can oxidize the primary amine group into N-hydroxylamine metabolites. These intermediates spontaneously dehydrate into highly reactive electrophilic species that induce oxidative stress and bind covalently to cellular macromolecules (DNA and proteins).

  • Nucleophilic Aromatic Substitution (SNAr) : The presence of the chlorine atom at the 4-position makes the electron-deficient pyridine ring highly susceptible to nucleophilic attack by biological nucleophiles, such as glutathione, leading to rapid cellular depletion of antioxidants.

MechanisticToxicology A 2-Amino-4-chloro- 5-methylpyridin-3-ol B Hepatic CYP450 Oxidation A->B Dermal/Oral Absorption C N-Hydroxylamine Metabolites B->C Phase I Metabolism D Reactive Electrophilic Species C->D Spontaneous Dehydration E Methemoglobinemia & Oxidative Stress C->E Erythrocyte Interaction F Macromolecule Binding (DNA/Proteins) D->F Cellular Toxicity

Mechanistic toxicology pathway of halogenated aminopyridines leading to cellular toxicity.

Quantitative Hazard Data

The following table summarizes the extrapolated Globally Harmonized System (GHS) hazard codes for this class of halogenated aminopyridines, alongside targeted operational strategies[3][4][5].

Hazard CategoryGHS CodeDescriptionPrevention/Response Strategy
Acute Toxicity (Oral/Dermal) H301 / H311Toxic if swallowed or in contact with skinStrictly prohibit food/drink in the lab. Mandate double-gloving with nitrile.
Skin Irritation H315Causes skin irritationWear a chemically resistant lab coat with elastic cuffs to prevent wrist exposure.
Eye Irritation H319Causes serious eye irritationWear chemical splash goggles (safety glasses are insufficient for fine powders).
STOT (Single Exposure) H335May cause respiratory irritationHandle exclusively inside a certified fume hood (face velocity 80-120 fpm).

Emergency Spill Response & Decontamination Workflow

A spill of 2-Amino-4-chloro-5-methylpyridin-3-ol requires immediate, calculated action. Because it is a fine powder, dry sweeping is strictly prohibited as it generates hazardous aerosols that bypass standard dermal PPE and pose an acute inhalation risk[6].

Step-by-Step Spill Protocol:

  • Isolation : Immediately evacuate non-essential personnel from the spill area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear potential aerosols[7].

  • PPE Escalation : Responders must don fresh double-layered nitrile gloves, a chemically resistant lab coat, and chemical splash goggles. If the spill occurs outside a fume hood, a NIOSH-approved respirator with P100 particulate filters is required.

  • Containment via Wet-Wiping : Gently cover the spill with an inert, damp absorbent material (such as vermiculite or sand) or use wet-wiping techniques with a compatible solvent (e.g., water or ethanol) to suppress dust formation[4][6].

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[8].

  • Decontamination : Wash the affected surface thoroughly with soap and water, collecting all rinsate as hazardous waste. Do not use strong oxidizers (like bleach) for cleanup, as they can react dangerously with the aminopyridine[5][9].

RCRA-Compliant Waste Segregation & Disposal Procedures

Because 2-Amino-4-chloro-5-methylpyridin-3-ol contains a halogenated pyridine ring, it must never be disposed of in standard aqueous waste streams or municipal trash. It is subject to strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[10].

Phase 1: Segregation & Accumulation

  • Compatibility Verification : Ensure the waste container does not contain strong oxidizers or strong acids. Halogenated pyridines can react exothermically with incompatible chemicals[9].

  • Primary Containment : Place the solid waste, contaminated PPE, and solvent wipes into a chemically compatible, sealable HDPE container.

  • Labeling : Affix a compliant label reading "Hazardous Waste - Toxic/Halogenated Solid" immediately upon adding the first drop of waste, adhering to OSHA and EPA RCRA standards[2][10].

  • Secondary Containment : Store the primary container in a secondary containment tray within a ventilated, locked storage cabinet to prevent environmental release.

Phase 2: Final Disposal & Destruction

  • Vendor Coordination : Contract an EPA-licensed hazardous waste disposal vendor.

  • Chemical Incineration : The vendor must utilize a high-temperature chemical incinerator equipped with an afterburner[5].

  • Emission Scrubbing (Critical Step) : Thermal decomposition of chlorinated pyridines releases highly toxic hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide[5]. The incinerator must feature an alkaline scrubber system to neutralize these corrosive gaseous byproducts before atmospheric release.

SpillResponse Start Spill Event: 2-Amino-4-chloro-5-methylpyridin-3-ol Isolate Isolate & Ventilate (Prevent Aerosol Inhalation) Start->Isolate Immediate Action Contain Wet-Wiping / Inert Absorbent (Avoid Dry Sweeping) Isolate->Contain Decontamination Segregate Segregate as: Halogenated Organic Waste Contain->Segregate Waste Collection Label Label Container: 'Hazardous Waste - Toxic/Halogenated' Segregate->Label RCRA Compliance Incinerate EPA/RCRA Chemical Incineration (Scrubber for HCl/NOx) Label->Incinerate Final Disposal

Step-by-step RCRA-compliant spill response and disposal workflow for halogenated pyridine waste.

References

  • Title : 2-氨基-4-氯-3-羟基-5-甲基吡啶 (CAS 1003710-69-7) Safety Information | Source : Molbase | URL : [Link][1]

  • Title : 2-Amino-5-chloropyridine - SAFETY DATA SHEET | Source : Pharmacopoeia | URL :[Link][7]

  • Title : Hazard Communication - Overview | Occupational Safety and Health Administration | Source : OSHA.gov | URL :[Link][2]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-chloro-5-methylpyridin-3-ol

Title: Comprehensive Safety and Handling Guide for 2-Amino-4-chloro-5-methylpyridin-3-ol Executive Summary Handling highly functionalized pharmaceutical intermediates requires a rigorous, chemistry-first approach to labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide for 2-Amino-4-chloro-5-methylpyridin-3-ol

Executive Summary

Handling highly functionalized pharmaceutical intermediates requires a rigorous, chemistry-first approach to laboratory safety. 2-Amino-4-chloro-5-methylpyridin-3-ol (CAS: 1003710-69-7) is a strategically substituted halogenated aminopyridinol frequently utilized as a building block in drug discovery. Due to its specific structural motifs—namely the lipophilic chloro-substituent and the reactive amino/hydroxyl groups—this compound presents unique dermal, ocular, and inhalation hazards.

This guide provides a self-validating, step-by-step operational protocol for handling this compound, bridging the gap between mechanistic toxicology and practical laboratory logistics.

Mechanistic Toxicology & Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazard profile. The toxicity of 2-Amino-4-chloro-5-methylpyridin-3-ol is driven by its molecular architecture [8]:

  • Enhanced Dermal Penetration: The addition of a chlorine atom at the C4 position and a methyl group at the C5 position significantly increases the molecule's partition coefficient (log P). This lipophilicity allows the compound to rapidly cross the lipid bilayer of the stratum corneum. As observed in analog studies by the, halogenated pyridines are rapidly absorbed through intact skin, making dermal exposure a primary systemic risk [10].

  • Ocular and Mucosal Irritation: The free amino (-NH 2​ ) and hydroxyl (-OH) groups can act as reactive nucleophiles. Upon contact with the aqueous environment of the eyes or respiratory mucosa, these groups can cause severe, localized inflammation and potential sensitization.

ToxPathway Compound 2-Amino-4-chloro- 5-methylpyridin-3-ol Sub1 Chloro/Methyl Substituents (Increased Lipophilicity) Compound->Sub1 Sub2 Amino/Hydroxyl Groups (Reactive Nucleophiles) Compound->Sub2 Risk1 Rapid Dermal Penetration Sub1->Risk1 Risk2 Severe Ocular & Respiratory Irritation Sub2->Risk2 PPE1 Nitrile/Neoprene Double Gloving Risk1->PPE1 Mitigated by PPE2 Chemical Goggles & Fume Hood (80-120 fpm) Risk2->PPE2 Mitigated by

Caption: Mechanistic toxicology of halogenated pyridines and corresponding PPE mitigation strategies.

Quantitative Data & PPE Matrix

To ensure compliance with and the National Research Council's Prudent Practices [4], PPE requirements must scale with the operational volume.

Table 1: Hazard Data Summary

Parameter Specification / Implication
CAS Number 1003710-69-7

| Molecular Formula | C 6​ H 7​ ClN 2​ O | | Physical State | Solid (Powder/Crystals) | | Primary Target Organs | Skin, Eyes, Respiratory System, Liver (Systemic) | | GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory) |

Table 2: Scale-Dependent PPE Matrix

PPE Category Analytical Scale (< 1g) Preparative Scale (> 1g)
Hand Protection Single layer Nitrile gloves (min. 4 mil). Double-gloving: Neoprene outer, Nitrile inner.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles. Chemical splash goggles + Full face shield.
Body Protection Standard cotton lab coat (buttoned). Flame-resistant (FR) lab coat + chemical apron.

| Respiratory | Handled strictly inside a certified fume hood. | Fume hood + N95/P100 respirator if dusting occurs. |

Experimental Protocol: Safe Weighing and Transfer

Because 2-Amino-4-chloro-5-methylpyridin-3-ol is a fine solid, the primary logistical risk during handling is the aerosolization of particulates. The following step-by-step methodology ensures a self-validating safety loop.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood monitor displays an average face velocity of 80 to 120 feet per minute (fpm) [2].

  • Causality: Velocities below 80 fpm fail to capture heavy halogenated dusts, while velocities above 120 fpm create turbulent eddies that can blow particulates out of the hood and into the user's breathing zone [7].

Step 2: PPE Donning & Static Control

  • Action: Don the required PPE as per Table 2. Place an anti-static mat inside the fume hood and use anti-static weighing boats (e.g., grounded aluminum or specialized conductive polymers).

  • Causality: Fine halogenated powders are highly susceptible to static charge buildup, which causes the material to repel from the spatula and aerosolize.

Step 3: Weighing and Transfer

  • Action:

    • Tare the closed receiving vial on the analytical balance inside the hood.

    • Carefully transfer the solid using a micro-spatula.

    • Cap the receiving vial before removing it from the balance or the fume hood.

  • Causality: Capping the vessel inside the engineered control zone ensures that no residual dust can escape into the general laboratory atmosphere during transport to the reaction station.

Step 4: Solubilization (If applicable)

  • Action: When dissolving the compound, use compatible organic solvents (e.g., DMF, DMSO, or DCM) slowly, venting any potential pressure buildup.

  • Causality: Halogenated pyridinols can undergo exothermic dissolution in certain polar aprotic solvents; slow addition prevents solvent bumping and subsequent splash hazards.

Workflow Start Pre-Operation Phase CheckHood Verify Fume Hood Face Velocity (80-120 fpm) Start->CheckHood DonPPE Don PPE: Goggles, Lab Coat, Gloves CheckHood->DonPPE Exec Execution Phase DonPPE->Exec Weigh Weigh Solid using Anti-Static Boat Exec->Weigh Transfer Transfer to Sealed Reaction Vessel Weigh->Transfer Post Post-Operation Phase Transfer->Post Decon Wet-Wipe Surfaces (Avoid Dry Sweeping) Post->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Caption: Step-by-step operational workflow for the safe handling and disposal of the chemical.

Spill Response and Disposal Plans

Accidental Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will increase the dermal absorption of the lipophilic halogenated pyridine [4].

  • Eye Contact: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate occupational medical evaluation.

Spill Containment (Solid Spill):

  • Do not dry sweep. Dry sweeping aerosolizes the toxic powder.

  • Cover the spill with damp, absorbent paper towels (dampened with water or a mild solvent like ethanol, depending on the scale).

  • Carefully scoop the wetted material into a compatible, sealable hazardous waste container.

  • Wash the spill area with soap and water to remove any residual chemical film.

Waste Disposal: 2-Amino-4-chloro-5-methylpyridin-3-ol must be strictly segregated. Dispose of all contaminated consumables (gloves, weighing boats, paper towels) and chemical residues in a designated Halogenated Organic Waste container. Do not mix with non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins [9].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL:[Link]

  • National Toxicology Program (NTP). Toxicity Studies of 2-Chloropyridine and Halogenated Pyridines. NIH. URL: [Link]

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